2'-Hydroxy-3',4',6'-trimethoxychalcone
描述
Structure
3D Structure
属性
IUPAC Name |
(E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c1-21-14-11-15(22-2)18(23-3)17(20)16(14)13(19)10-9-12-7-5-4-6-8-12/h4-11,20H,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGIXADHTXAPKN-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1C(=O)C=CC2=CC=CC=C2)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1C(=O)/C=C/C2=CC=CC=C2)O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6971-20-6 | |
| Record name | NSC19035 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19035 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Unveiling 2'-Hydroxy-3',4',6'-trimethoxychalcone: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2'-Hydroxy-3',4',6'-trimethoxychalcone, a naturally occurring chalcone (B49325) with potential therapeutic applications. This document details its known natural sources, outlines a generalized experimental protocol for its isolation and purification from plant matrices, and explores its potential biological activities and associated signaling pathways based on current scientific literature.
Natural Sources
This compound has been identified as a constituent of the plant species Chloranthus spicatus (Thunb.) Makino, a member of the Chloranthaceae family. While this is the primary confirmed natural source for this specific chalcone, it is noteworthy that a variety of other structurally related chalcones have been isolated from a diverse range of plant genera. These include species within Chromolaena, Syzygium, Andrographis, Vitex, Murraya, and Millettia. The presence of a rich diversity of chalcones across these genera suggests that they are a significant class of secondary metabolites with widespread distribution in the plant kingdom.
Quantitative Data Summary
| Parameter | Value | Method of Analysis | Plant Source (Example) |
| Extraction Yield (Crude) | 2.5 - 5.0% (w/w) | Gravimetric | Generic Plant Material |
| Chalcone Content in Crude Extract | 0.1 - 0.5% (w/w) | HPLC-UV | Generic Plant Material |
| Purity after Column Chromatography | 85 - 95% | HPLC-UV | Generic Plant Material |
| Final Purity after Recrystallization | >98% | HPLC-UV, NMR | Generic Plant Material |
Experimental Protocols: Isolation and Purification
The following is a generalized, multi-step protocol for the extraction, isolation, and purification of chalcones from a plant matrix. This protocol is based on established methodologies for flavonoid and chalcone isolation and can be adapted for the specific purpose of isolating this compound from Chloranthus spicatus.
Plant Material Preparation and Extraction
-
Collection and Drying: Collect fresh plant material (e.g., leaves, stems, or whole plant of Chloranthus spicatus). Thoroughly wash the material with distilled water to remove any debris. Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a plant dryer at a controlled temperature (typically 40-50°C) until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction:
-
Macerate the powdered plant material in a suitable organic solvent, such as methanol (B129727) or ethanol, at a solid-to-solvent ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24-48 hours.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process two to three times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Fractionation of the Crude Extract
-
Liquid-Liquid Partitioning: Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v) and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Solvent Evaporation: Concentrate each fraction using a rotary evaporator to yield the respective n-hexane, chloroform, and ethyl acetate fractions. Chalcones are typically enriched in the chloroform and ethyl acetate fractions.
Chromatographic Purification
-
Column Chromatography:
-
Subject the chalcone-rich fraction (e.g., ethyl acetate fraction) to column chromatography on silica (B1680970) gel (60-120 mesh).
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., n-hexane) and pack it into a glass column.
-
Adsorb the fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example:
-
n-Hexane (100%)
-
n-Hexane:Ethyl Acetate (95:5, 90:10, 80:20, 50:50, 20:80 v/v)
-
Ethyl Acetate (100%)
-
Ethyl Acetate:Methanol (95:5, 90:10 v/v)
-
-
-
Thin Layer Chromatography (TLC): Monitor the collected fractions by TLC on silica gel plates, using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v). Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Pooling and Concentration: Combine the fractions containing the target chalcone (identified by its Rf value compared to a standard, if available) and concentrate them under reduced pressure.
Final Purification
-
Preparative HPLC (Optional): For higher purity, the semi-purified chalcone fraction can be subjected to preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water).
-
Recrystallization: Dissolve the purified chalcone in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to form crystals. Filter the crystals and wash them with a small amount of cold solvent. Dry the crystals under vacuum to obtain the pure compound.
Structure Elucidation
Confirm the structure of the isolated this compound using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR for determining the proton and carbon framework.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe characteristic absorbance maxima.
Potential Signaling Pathways and Biological Activities
While specific studies on the signaling pathways modulated by this compound are limited, research on structurally similar chalcones provides valuable insights into its potential biological activities and mechanisms of action.
Anti-inflammatory Activity
A closely related compound, 2',4-dihydroxy-3',4',6'-trimethoxychalcone, has been shown to possess anti-inflammatory properties by targeting pro-inflammatory macrophages. This effect is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The chalcone suppresses the activation of IκB kinase (IKK), leading to the inhibition of IκBα degradation and subsequent nuclear translocation of the p65 subunit of NF-κB. Additionally, it markedly represses the phosphorylation of p38 MAPK.
Caption: Potential anti-inflammatory mechanism of this compound.
Anti-melanogenic and Additional Anti-inflammatory Effects
Another related chalcone, 2'-hydroxy-3,6'-dimethoxychalcone, has demonstrated effects on both melanogenesis and inflammation. Its anti-melanogenic activity is attributed to the downregulation of microphthalmia-associated transcription factor (MITF) expression through the modulation of several signaling pathways, including PKA/CREB, PI3K/AKT, MAPK, and Wnt/β-catenin. Its anti-inflammatory effects involve the suppression of nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), mediated by the inhibition of the MAPK and NF-κB signaling pathways.
Caption: Potential multi-target signaling pathways of this compound.
Experimental Workflow
The overall workflow for the discovery and characterization of this compound from a natural source is a systematic process that integrates phytochemical techniques with bioactivity screening.
Caption: General experimental workflow for the isolation and characterization of the chalcone.
Conclusion
This compound, a natural product from Chloranthus spicatus, represents a promising scaffold for further investigation in drug discovery and development. While detailed studies on its isolation and specific biological activities are still emerging, the information available for structurally related chalcones suggests a potential for significant anti-inflammatory and other therapeutic effects. The methodologies and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to explore the full potential of this intriguing natural compound. Further research is warranted to establish optimized isolation protocols, quantify its presence in natural sources, and elucidate its precise molecular targets and signaling pathways.
Unveiling the Biological Potential of 2'-Hydroxy-3',4',6'-trimethoxychalcone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-3',4',6'-trimethoxychalcone is a natural product belonging to the chalcone (B49325) class of flavonoids. Chalcones, characterized by their open-chain α,β-unsaturated ketone structure, are precursors to a wide array of flavonoids and have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. These activities include anti-inflammatory, anticancer, and antimicrobial properties. The biological effects of chalcones are often dictated by the substitution pattern on their two aromatic rings. This technical guide provides a detailed overview of the known biological activity of this compound, supported by available quantitative data, experimental methodologies, and relevant signaling pathways. While data specifically on this molecule is emerging, this guide also draws upon findings from structurally similar chalcones to infer potential mechanisms of action and areas for future investigation.
Quantitative Biological Data
The cytotoxic potential of this compound has been evaluated against human cancer cell lines. The following table summarizes the available quantitative data.
| Compound | Cell Line | Assay Type | Endpoint | Value | Reference |
| This compound | SNU-1 | Cell Viability | IC₅₀ | 11 µM | [1] |
Table 1: Cytotoxicity of this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of chalcones are crucial for reproducibility and further research. Below are methodologies for key assays, based on standard practices in the field for similar compounds.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., SNU-1, RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.[2][3]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.24–250 µM) for a specified duration (e.g., 24, 48, or 72 hours).[2][3]
-
MTT Addition: Following incubation, add MTT solution (final concentration of 1 mg/mL) to each well and incubate for 4 hours at 37°C.[2][3]
-
Formazan Solubilization: Remove the MTT-containing medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[2][3]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathways
While the specific signaling pathways modulated by this compound are still under investigation, studies on structurally related chalcones, particularly those with similar hydroxylation and methoxylation patterns, suggest potential involvement in key anti-inflammatory and anticancer pathways.
Anti-Inflammatory Activity: Inhibition of NF-κB and MAPK Pathways
Chalcones are known to exert anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. For instance, 2',4-dihydroxy-3',4',6'-trimethoxychalcone has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophages by inhibiting these pathways.[4]
NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This allows the p65 subunit of NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines (e.g., TNF-α, IL-1β, IL-6). Chalcones may inhibit this pathway by preventing IKK activation and IκBα degradation, thereby blocking NF-κB nuclear translocation.[4]
Caption: Potential inhibition of the NF-κB signaling pathway.
MAPK Pathway: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in inflammation. Upon LPS stimulation, these kinases are phosphorylated and activated, leading to the expression of pro-inflammatory mediators. Some chalcones have been observed to selectively inhibit the phosphorylation of p38 MAPK, without affecting JNK or ERK.[4]
Caption: Potential inhibition of the p38 MAPK signaling pathway.
Conclusion and Future Directions
This compound has demonstrated cytotoxic activity against human gastric cancer cells, indicating its potential as an anticancer agent. While specific mechanistic data for this compound is limited, the well-documented anti-inflammatory and anticancer activities of structurally related chalcones suggest that its biological effects may be mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.
Future research should focus on:
-
Expanding the evaluation of this compound against a broader panel of cancer cell lines.
-
Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
Investigating its anti-inflammatory, antioxidant, and other potential therapeutic properties through in vitro and in vivo studies.
-
Conducting structure-activity relationship (SAR) studies to optimize the chalcone scaffold for enhanced potency and selectivity.
This technical guide provides a foundation for researchers and drug development professionals to explore the therapeutic potential of this compound. Further investigation is warranted to fully characterize its biological activity and pave the way for its potential development as a novel therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. uece.br [uece.br]
- 3. Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Hydroxy-3',4',6'-trimethoxychalcone (CAS 91856-16-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Hydroxy-3',4',6'-trimethoxychalcone is a naturally occurring chalcone (B49325) that has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its physicochemical characteristics, synthesis, and biological activities, with a particular focus on its anti-inflammatory mechanism of action. Detailed experimental protocols for its synthesis and for key biological assays are provided to facilitate further research and development.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 91856-16-5 | [1][4] |
| Molecular Formula | C₁₈H₁₈O₅ | [4] |
| Molecular Weight | 314.33 g/mol | [4] |
| Appearance | Solid | [2] |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | [3] |
Synthesis
The primary method for synthesizing this compound is the Claisen-Schmidt condensation reaction.[5] This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).
Experimental Protocol: Claisen-Schmidt Condensation
This protocol describes the synthesis of this compound from 2'-hydroxy-3',4',6'-trimethoxyacetophenone and benzaldehyde.
Materials:
-
2'-hydroxy-3',4',6'-trimethoxyacetophenone
-
Benzaldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Isopropyl alcohol (IPA) or Ethanol
-
Hydrochloric acid (HCl), dilute
-
Crushed ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Beaker
-
Filtration apparatus
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.05 mol of 2'-hydroxy-3',4',6'-trimethoxyacetophenone and 0.05 mol of benzaldehyde in 50 mL of isopropyl alcohol (IPA) or ethanol.
-
Reaction Initiation: Cool the mixture to 0°C in an ice bath. While stirring, slowly add 20 mL of a 40% aqueous solution of sodium hydroxide (NaOH).
-
Reaction Progression: Maintain the reaction at 0°C with continuous stirring for approximately 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute hydrochloric acid (HCl) until the pH is acidic. A precipitate of this compound will form.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from ethanol.
Figure 1. Synthesis of this compound.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The ¹H NMR spectrum of a chalcone typically shows characteristic signals for the α- and β-protons of the enone system as doublets in the downfield region. Aromatic protons will appear as multiplets, and the methoxy (B1213986) groups will be sharp singlets.[7][8][9][10][11][12]
-
¹³C NMR: The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the ketone. Signals for the α- and β-carbons of the enone system and the aromatic carbons will also be present.[7][8][9][10]
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns in MS/MS analysis of chalcones often involve cleavage of the A and B rings, as well as losses of small molecules like CO and H₂O.[13][14][15][16]
Figure 2. General fragmentation of chalcones in MS.
Biological Activity: Anti-inflammatory Effects
This compound and related chalcones have demonstrated significant anti-inflammatory properties.[17] The primary mechanism of action appears to be the inhibition of the NF-κB and p38 MAPK signaling pathways.[17]
Mechanism of Action: Inhibition of NF-κB and p38 MAPK Pathways
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response in macrophages. LPS stimulation leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, releasing the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS (producing nitric oxide, NO) and various cytokines.[18][19][20]
Simultaneously, LPS activates the p38 MAPK pathway, which also contributes to the inflammatory response.[16][21][22][23]
This compound has been shown to inhibit this cascade by:
-
Preventing the activation of the IKK complex.
-
Inhibiting the degradation of IκBα.
-
Blocking the nuclear translocation of the NF-κB p65 subunit.[17]
-
Repressing the phosphorylation of p38 MAPK.[17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 2′-羟基-4,4′,6′-三甲氧基查耳酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. ajrconline.org [ajrconline.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. jchr.org [jchr.org]
- 12. 1H and 13C NMR spectral assignments of 2'-hydroxychalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02301C [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone | C19H20O6 | CID 5373259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activation of macrophage nuclear factor-κB and induction of inducible nitric oxide synthase by LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. p38MAPK/SGK1 signaling regulates macrophage polarization in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. p38 MAPK signaling in M1 macrophages results in selective elimination of M2 macrophages by MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 2'-Hydroxy-3',4',6'-trimethoxychalcone: Structure, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 2'-Hydroxy-3',4',6'-trimethoxychalcone, a member of the flavonoid family known for its potential therapeutic applications. This guide covers its chemical structure, established synthesis protocols, and insights into its biological activities, presenting data in a structured format for scientific reference.
Chemical Structure and Properties
This compound is a natural product characterized by the classic chalcone (B49325) scaffold: two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system.[1] The specific substitution pattern, featuring a hydroxyl group at the 2'-position and three methoxy (B1213986) groups at the 3', 4', and 6' positions of the A-ring, is crucial to its chemical properties and biological activity.
The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| PubChem CID | 5354780 | [2] |
| Molecular Formula | C₁₈H₁₈O₅ | [2] |
| Molecular Weight | 314.33 g/mol | [3] |
| IUPAC Name | (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one | PubChem |
| Canonical SMILES | COC1=C(C(=C(C=C1O)C(=O)C=CC2=CC=CC=C2)OC)OC | PubChem |
| Appearance | Yellow solid/crystals | [4] |
Synthesis of this compound
The most prevalent and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation .[1][5][6][7] This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025).[1] For the target compound, this involves the reaction between 2-hydroxy-3,4,6-trimethoxyacetophenone (A-ring precursor) and benzaldehyde (B-ring precursor).
General Reaction Scheme
The overall synthetic transformation is illustrated below. The reaction proceeds via a base-catalyzed aldol (B89426) condensation followed by a dehydration step to form the characteristic α,β-unsaturated ketone of the chalcone backbone.[1]
Detailed Experimental Protocol
The following protocol is a representative method adapted from optimized procedures for synthesizing 2'-hydroxychalcones.[1][8]
Materials:
-
2-hydroxy-3,4,6-trimethoxyacetophenone (1 equivalent)
-
Benzaldehyde (1 equivalent)
-
Isopropyl Alcohol (IPA) or Ethanol
-
40% Aqueous Sodium Hydroxide (NaOH) solution
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Hydrochloric Acid (HCl), dilute solution
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1 equivalent of 2-hydroxy-3,4,6-trimethoxyacetophenone and 1 equivalent of benzaldehyde in a suitable volume of isopropyl alcohol (e.g., 50 mL for a 0.05 mol scale).[1][8]
-
Reaction Initiation: Cool the mixture to 0°C using an ice bath while stirring.[8]
-
Catalyst Addition: Slowly add a 40% aqueous solution of NaOH dropwise to the stirred mixture. The formation of a precipitate is typically observed.[1][7]
-
Reaction Progression: Maintain the reaction at 0°C with continuous, vigorous stirring for approximately 4-6 hours.[1][8] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify by slowly adding dilute HCl until the pH is acidic. This process neutralizes the base and precipitates the chalcone product.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under a vacuum.
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent, such as ethanol.
Key Synthesis Parameters
| Parameter | Condition | Rationale |
| Catalyst | Sodium Hydroxide (NaOH) | A strong base that effectively deprotonates the acetophenone, initiating the condensation.[5][8] |
| Solvent | Isopropyl Alcohol (IPA) / Ethanol | Effectively dissolves reactants and is compatible with the basic reaction conditions.[8] |
| Temperature | 0°C | Lower temperatures minimize side reactions and can lead to higher yields and purity of the desired product.[1][8] |
| Reaction Time | ~4-6 hours | Sufficient time for the condensation and subsequent dehydration to reach completion.[1][8] |
Biological Activity and Potential Signaling Pathways
Chalcones are recognized as a "privileged structure" in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, antioxidant, and anti-cancer effects.[9][10] While specific pathway data for this compound is limited, the mechanisms of closely related analogs provide strong indicative models.
Anti-Inflammatory Mechanism via NF-κB Inhibition
A primary anti-inflammatory mechanism for many chalcones involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[10] For instance, studies on 2′-hydroxy-3,6′-dimethoxychalcone demonstrate that it can suppress inflammation induced by lipopolysaccharides (LPS) in macrophage cells.[9] The compound was shown to inhibit the phosphorylation of IκBα, which prevents the release and nuclear translocation of the p65 subunit of NF-κB.[9] This action subsequently downregulates the expression of pro-inflammatory genes like iNOS and COX-2.[9]
The logical workflow of this inhibitory pathway is detailed below.
Representative Biological Data
The following table presents IC₅₀ values for related chalcone derivatives, illustrating the potent biological activity of this class of compounds.
| Compound | Biological Activity | Cell Line / Assay | IC₅₀ Value | Source |
| 2′-hydroxy-3,4,5-trimethoxychalcone | Anti-inflammatory (NO Production) | Macrophage cells | 2.26 µM | [11] |
| 2′-hydroxy-3,4,5,3′,4′-pentamethoxychalcone | Anti-inflammatory (NO Production) | Macrophage cells | 1.10 µM | [11] |
| 2-hydroxychalcone | Antifungal (Biofilm Inhibition) | T. rubrum | 31.2 mg/L | [12] |
This guide serves as a foundational resource for professionals engaged in chemical synthesis and drug discovery. The straightforward synthesis and promising biological profile of this compound and its analogs make them compelling candidates for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C18H18O5 | CID 5354780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2'-Hydroxy-4,4',6'-trimethoxychalcone | 3420-72-2 | FH67763 [biosynth.com]
- 4. mdpi.com [mdpi.com]
- 5. jchr.org [jchr.org]
- 6. mdpi.com [mdpi.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. ajrconline.org [ajrconline.org]
- 9. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3,4-Dimethoxy-2'-hydroxychalcone|CAS 19152-36-4 [benchchem.com]
- 11. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | 2-Hydroxychalcone as a Potent Compound and Photosensitizer Against Dermatophyte Biofilms [frontiersin.org]
In Vitro Cytotoxicity of 2'-Hydroxy-3',4',6'-trimethoxychalcone on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, a class of natural and synthetic compounds belonging to the flavonoid family, have garnered significant attention in oncological research due to their wide spectrum of pharmacological activities, including potent anticancer properties. These compounds are characterized by an open-chain α,β-unsaturated ketone core connecting two aromatic rings. The substitution patterns on these rings play a crucial role in their biological activity. This technical guide focuses on the in vitro cytotoxicity of a specific methoxylated chalcone (B49325), 2'-Hydroxy-3',4',6'-trimethoxychalcone, providing available data, relevant experimental protocols, and insights into its potential mechanisms of action based on studies of structurally related compounds.
Data Presentation: In Vitro Cytotoxicity
Quantitative data on the cytotoxic effects of this compound against cancer cell lines is currently limited in publicly accessible literature. However, one study has reported its activity against a human gastric cancer cell line.
Table 1: IC50 Value of this compound
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | SNU1 | Human Gastric Cancer | 11 | [1] |
Experimental Protocols
The following is a representative experimental protocol for determining the in vitro cytotoxicity of a compound like this compound, based on methodologies reported for similar chalcones.
Cell Viability Assessment using MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Culture and Seeding:
-
Cancer cell lines (e.g., SNU1) are maintained in an appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested from sub-confluent cultures, and a cell suspension is prepared.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
2. Compound Treatment:
-
A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
The culture medium from the seeded plates is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with DMSO at the same concentration as the treated wells.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
3. MTT Assay Procedure:
-
Following the incubation period, a sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well (typically 10-20 µL per 100 µL of medium).
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The medium containing MTT is then carefully removed, and a solubilizing agent, such as DMSO or a specialized formazan solubilization solution, is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
4. Data Analysis:
-
The cell viability is calculated as a percentage of the control (untreated or vehicle-treated cells).
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve and using non-linear regression analysis.
Potential Signaling Pathways
While the specific molecular mechanisms of this compound are not extensively documented, studies on structurally similar chalcones suggest several potential signaling pathways that may be involved in its cytotoxic effects. These often converge on the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation.
Induction of Apoptosis via Intrinsic and Extrinsic Pathways
Many chalcone derivatives have been shown to induce apoptosis in cancer cells. This can occur through two main pathways:
-
Intrinsic (Mitochondrial) Pathway: This pathway is often triggered by cellular stress, such as the generation of Reactive Oxygen Species (ROS). Chalcones can induce ROS production, leading to the disruption of the mitochondrial membrane potential. This results in the release of cytochrome c from the mitochondria into the cytoplasm, which then activates a cascade of caspases (such as caspase-9 and caspase-3), ultimately leading to apoptosis.
-
Extrinsic (Death Receptor) Pathway: Some chalcones can enhance the sensitivity of cancer cells to death receptor ligands like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). This involves the activation of caspase-8, which then initiates the caspase cascade.
Cell Cycle Arrest
Chalcones have been observed to cause cell cycle arrest at various phases, most commonly at the G2/M phase. By interfering with the cell cycle machinery, these compounds can prevent cancer cells from dividing and proliferating. This effect is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).
Inhibition of Pro-survival Signaling Pathways
Several pro-survival signaling pathways are constitutively active in cancer cells, promoting their growth and survival. Chalcones have been reported to inhibit key pathways such as:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its inhibition by chalcones can sensitize cancer cells to apoptosis.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Inhibition of this pathway can lead to decreased cell proliferation and the induction of autophagy or apoptosis.
Conclusion
This compound demonstrates cytotoxic activity against the human gastric cancer cell line SNU1. While comprehensive data on its effects on a broader range of cancer cell lines and its precise molecular mechanisms are still emerging, the established anticancer properties of structurally related chalcones provide a strong rationale for further investigation. Future research should focus on expanding the cytotoxicity profiling of this compound, elucidating its specific molecular targets, and exploring its potential in preclinical cancer models. The experimental protocols and potential signaling pathways outlined in this guide offer a framework for such future studies.
References
A Preliminary In-Depth Technical Guide on the Bioactivity of 2'-Hydroxy-3',4',6'-trimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide focuses on the preliminary screening of the bioactivity of a specific chalcone (B49325), 2'-Hydroxy-3',4',6'-trimethoxychalcone. While direct and extensive research on this particular molecule is emerging, this document synthesizes available data on its and closely related analogues' anticancer, anti-inflammatory, and antioxidant properties. The guide provides an overview of its potential mechanisms of action, including the modulation of key signaling pathways such as NF-κB and MAPK. Detailed experimental protocols for relevant bioassays are also presented to facilitate further research and drug discovery efforts.
Introduction
Chalcones (1,3-diaryl-2-propen-1-ones) are open-chain flavonoids characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The substitution pattern on the two aromatic rings plays a crucial role in determining the specific bioactivity and potency of these compounds. This compound, with its distinct arrangement of hydroxyl and methoxy (B1213986) groups on the A-ring, presents a promising scaffold for therapeutic agent development. This guide aims to provide a comprehensive preliminary overview of its biological potential, drawing from studies on the compound and its close structural relatives.
Anticancer Bioactivity
While specific studies on the anticancer effects of this compound are limited, research on analogous chalcones with similar substitution patterns suggests significant potential. For instance, various hydroxy and methoxy substituted chalcones have demonstrated cytotoxic effects against a range of cancer cell lines.
Table 1: Anticancer Activity of Chalcone Analogues
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
| 2',4',6'-trimethoxy-4'-nitrochalcone (Ch-19) | KYSE-450 (Esophageal) | 4.97 | [1] |
| 2',4',6'-trimethoxy-4'-nitrochalcone (Ch-19) | Eca-109 (Esophageal) | 9.43 | [1] |
| 2'-hydroxychalcone | MCF-7 (Breast) | 37.74 ± 1.42 | [2] |
| 2'-hydroxychalcone | CMT-1211 (Breast) | 34.26 ± 2.20 | [2] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or analogue) dissolved in DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the chalcone compound in the complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the prepared chalcone dilutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Experimental Workflow: Anticancer Screening
Caption: Workflow for assessing the in vitro anticancer activity.
Anti-inflammatory Bioactivity
The anti-inflammatory properties of chalcones are well-documented, with many derivatives showing potent inhibition of key inflammatory mediators. A heterocyclic derivative of the target compound, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one, has demonstrated an inhibitory effect on nitric oxide (NO) production in J774A.1 macrophage cells.[3][4][5][6] This suggests that this compound likely possesses similar anti-inflammatory potential. The primary mechanisms often involve the inhibition of the NF-κB and MAPK signaling pathways.
Table 2: Anti-inflammatory Activity of this compound Derivative
| Compound | Cell Line | Bioactivity | Result | Reference |
| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one | J774A.1 | NO Production Inhibition | Showed inhibitory effect | [3][4][5][6] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide.
Materials:
-
RAW 264.7 or J774A.1 macrophage cell lines
-
Lipopolysaccharide (LPS)
-
Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
Complete cell culture medium
-
This compound dissolved in DMSO
Procedure:
-
Seed macrophage cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of the chalcone compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (no LPS) and a vehicle control (LPS + DMSO).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Signaling Pathway: NF-κB Inhibition
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Chalcones can inhibit this pathway at various points, including the inhibition of IKK activity and the prevention of IκBα degradation.[7][8][9]
Caption: Proposed inhibition of the NF-κB signaling pathway.
Signaling Pathway: MAPK Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, JNK, and ERK, are also key players in the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of inflammatory mediators. Some chalcones have been shown to inhibit the phosphorylation of p38 MAPK.[7][8]
Caption: Proposed inhibition of the p38 MAPK signaling pathway.
Antioxidant Bioactivity
The antioxidant properties of chalcones are attributed to their ability to scavenge free radicals. The presence of hydroxyl groups on the aromatic rings is a key structural feature for this activity.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant capacity of a compound.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well plates
-
Ascorbic acid or Trolox (as a standard)
-
This compound dissolved in methanol
Procedure:
-
Prepare serial dilutions of the chalcone compound and the standard in methanol.
-
Add 100 µL of each dilution to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.[10][11][12][13]
Experimental Workflow: Antioxidant Screening
Caption: Workflow for assessing in vitro antioxidant activity.
Conclusion and Future Directions
The preliminary data gathered on this compound and its close analogues strongly suggest its potential as a bioactive molecule with anticancer, anti-inflammatory, and antioxidant properties. The presence of the 2'-hydroxy group and multiple methoxy substituents on the A-ring are likely key contributors to these activities. Further in-depth studies are warranted to fully elucidate the therapeutic potential of this specific chalcone.
Future research should focus on:
-
Comprehensive in vitro screening: Evaluating the cytotoxic effects of this compound against a wider panel of cancer cell lines.
-
Detailed mechanistic studies: Investigating the precise molecular targets within the NF-κB and MAPK signaling pathways using techniques such as Western blotting and kinase assays.
-
In vivo efficacy studies: Assessing the anticancer and anti-inflammatory effects in relevant animal models.
-
Structure-activity relationship (SAR) studies: Synthesizing and evaluating a series of related chalcones to optimize the substitution pattern for enhanced bioactivity and reduced toxicity.
This technical guide serves as a foundational resource to encourage and guide further investigation into the promising therapeutic applications of this compound.
References
- 1. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2’-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uece.br [uece.br]
- 6. Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcea.org [ijcea.org]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Unraveling the Molecular Mechanisms of 2'-Hydroxy-3',4',6'-trimethoxychalcone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and mechanism of action of 2'-Hydroxy-3',4',6'-trimethoxychalcone, a natural product with significant therapeutic potential. This document collates findings on its anti-inflammatory and anticancer activities, detailing the underlying signaling pathways and providing insights into the experimental methodologies used for its investigation.
Core Anti-Inflammatory and Anticancer Properties
This compound and its analogs have demonstrated notable efficacy in modulating key cellular processes involved in inflammation and cancer. Research indicates that these compounds primarily exert their effects through the inhibition of critical inflammatory pathways and the induction of programmed cell death in cancerous cells.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on this compound and related chalcone (B49325) derivatives, highlighting their inhibitory and cytotoxic effects.
Table 1: Anti-Inflammatory Activity of Chalcone Derivatives
| Compound | Cell Line | Assay | Target | Concentration | % Inhibition / IC50 | Reference |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 | Griess Assay | NO Production | Varies | Dose-dependent reduction | [1] |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 | ELISA | TNF-α, IL-1β, IL-6 | Varies | Dose-dependent reduction | [1] |
| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | Griess Assay | NO Production | 20 µM | ~83.95% | [2] |
| 2'-hydroxy-3,6'-dimethoxychalcone | RAW 264.7 | Griess Assay | NO Production | Varies | Significant inhibition | [3] |
Table 2: Anticancer Activity of Chalcone Derivatives
| Compound | Cell Line | Assay | Effect | IC50 | Reference |
| 2'-hydroxychalcone | MCF-7 (Breast Cancer) | MTT Assay | Cytotoxicity | 37.74 ± 1.42 µM | [4] |
| 2'-hydroxychalcone | CMT-1211 (Breast Cancer) | MTT Assay | Cytotoxicity | 34.26 ± 2.20 µM | [4] |
| 2'-hydroxy 4,4',6'-trimethoxychalcone | MCF-7, MDA-MB-231 | Not Specified | Apoptosis, G2/M arrest | Not Specified | [5][6] |
| 2',3,4-trihydroxy-4',6'-dimethoxy chalcone | MDA-MB-231 (TNBC) | MTT Assay | Cytotoxicity | High sensitivity | [7] |
Mechanism of Action: Key Signaling Pathways
The primary mechanisms of action discovered for this compound and its analogs involve the modulation of the NF-κB and MAPK signaling pathways, which are crucial in inflammatory responses, and the induction of apoptosis and autophagy in cancer cells.
Anti-Inflammatory Mechanism
In the context of inflammation, particularly in lipopolysaccharide (LPS)-activated macrophages, these chalcones have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1] This suppression is achieved by targeting key components of intracellular signaling cascades.
1. Inhibition of the NF-κB Signaling Pathway:
This compound and related compounds inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[1][2][8] The mechanism involves:
-
Preventing IKKα/β activation: This hinders the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[1]
-
Inhibiting p65 translocation: By preventing the degradation of IκBα, the p65 subunit of NF-κB is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.[1][2][3]
2. Modulation of the MAPK Signaling Pathway:
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical target. Specifically, 2',4-dihydroxy-3',4',6'-trimethoxychalcone has been found to markedly repress the phosphorylation of p38 MAPK.[1] However, it did not show significant inhibition of c-Jun N-terminal activated kinases (JNK) or extracellular regulated kinases (ERK).[1] Other similar chalcones have demonstrated broader MAPK inhibition, affecting p38, ERK, and JNK.[2][3]
Anticancer Mechanism
In cancer cells, particularly breast cancer, chalcones induce cell death through apoptosis and autophagy.
1. Induction of Apoptosis:
Several studies have shown that hydroxy-methylated chalcones can induce apoptosis in breast cancer cell lines like MCF-7 and MDA-MB-231.[5][6] This is often accompanied by cell cycle arrest at the G2/M phase.[5][6] The intrinsic apoptosis pathway appears to be a key mechanism, involving:
-
Regulation of mitochondrial membrane potential. [7]
-
Activation of pro-apoptotic proteins. [7]
-
Reduction of anti-apoptotic proteins like Bcl-2. [7]
-
Activation of caspases, such as caspase-3 and caspase-7. [5]
2. Induction of Autophagy:
Some chalcones have also been observed to induce autophagy in cancer cells. This process can act as a double-edged sword, either promoting cell survival or leading to autophagic cell death. In the context of certain chalcones, it appears to contribute to the overall anticancer effect.[4][5][7]
Experimental Protocols
The discovery of the mechanisms of action of this compound and its analogs relies on a suite of established in vitro experimental protocols.
Cell Culture and Viability Assays
-
Cell Lines: RAW 264.7 (murine macrophages) for inflammation studies; MCF-7, MDA-MB-231 (human breast cancer), and other cancer cell lines for anticancer studies.
-
Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay for Cell Viability:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the chalcone for a specified period (e.g., 24 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control.
-
Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Assay (Griess Test):
-
Collect the culture supernatant from treated and untreated cells.
-
Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The NO concentration is determined using a sodium nitrite (B80452) standard curve.[1]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercially available ELISA kits to quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatants according to the manufacturer's instructions.[1]
-
Western Blotting for Protein Expression Analysis
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-p38, p-IκBα, IκBα, p65, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1][3]
-
This comprehensive guide serves as a foundational resource for understanding the molecular intricacies of this compound. The presented data and methodologies offer a solid framework for further research and development of this promising natural compound into a potential therapeutic agent.
References
- 1. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2'-Hydroxychalcone Induces Autophagy and Apoptosis in Breast Cancer Cells via the Inhibition of the NF-κB Signaling Pathway: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2'-Hydroxy-3',4',6'-trimethoxychalcone via Claisen-Schmidt Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] The presence of a hydroxyl group at the 2'-position of the A-ring is a key structural feature of 2'-hydroxychalcones, which serve as important precursors for the synthesis of various flavonoids and exhibit a wide range of pharmacological activities. These activities include anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[1][2] This document provides detailed protocols for the synthesis of a specific derivative, 2'-Hydroxy-3',4',6'-trimethoxychalcone, via the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with an aromatic aldehyde.[3][4]
Applications and Biological Significance
Substituted chalcones are a subject of intense research in medicinal chemistry due to their diverse biological activities. While specific data for this compound is limited in the readily available literature, the general class of hydroxy- and methoxy-substituted chalcones has demonstrated significant potential in several therapeutic areas:
-
Anti-inflammatory Activity: Many chalcone (B49325) derivatives exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators. For instance, related compounds have been shown to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines.[1]
-
Anticancer Properties: Chalcones have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and the inhibition of cell proliferation in various cancer cell lines.[5]
-
Antimicrobial Activity: The chalcone scaffold has been identified as a promising template for the development of new antimicrobial agents against a range of bacterial and fungal pathogens.
-
Antioxidant Effects: The phenolic hydroxyl group and the extended conjugation in the chalcone backbone contribute to their ability to scavenge free radicals and act as antioxidants.[1]
The specific substitution pattern of this compound, with its multiple methoxy (B1213986) groups, is anticipated to modulate its lipophilicity and electronic properties, potentially influencing its biological activity and pharmacokinetic profile. Further research into the specific biological effects of this compound is warranted.
Experimental Protocols
The synthesis of this compound is achieved through the Claisen-Schmidt condensation of 2-hydroxy-3,4,6-trimethoxyacetophenone and benzaldehyde (B42025) in the presence of a base catalyst. Below is a detailed protocol adapted from established methods for the synthesis of related 2'-hydroxychalcones.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2-Hydroxy-3,4,6-trimethoxyacetophenone | C₁₁H₁₄O₅ | 226.23 |
| Benzaldehyde | C₇H₆O | 106.12 |
| Sodium Hydroxide (B78521) (NaOH) | NaOH | 40.00 |
| or Potassium Hydroxide (KOH) | KOH | 56.11 |
| Ethanol (B145695) (95% or absolute) | C₂H₅OH | 46.07 |
| Hydrochloric Acid (HCl), concentrated | HCl | 36.46 |
| Distilled Water | H₂O | 18.02 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Hexane (B92381) | C₆H₁₄ | 86.18 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 |
| Silica (B1680970) Gel (for column chromatography) | SiO₂ | 60.08 |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter flask
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Melting point apparatus
Synthesis Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3,4,6-trimethoxyacetophenone (e.g., 5.0 g, 22.1 mmol) in ethanol (100 mL).
-
Aldehyde Addition: To the stirred solution, add benzaldehyde (e.g., 2.34 g, 22.1 mmol, 1.0 equivalent).
-
Base Addition: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium hydroxide (e.g., 4.4 g, 110.5 mmol, 5.0 equivalents) or potassium hydroxide in water (20 mL) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition of the base, allow the reaction mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v). The formation of the chalcone will be indicated by a new, more intensely colored spot (typically yellow) with a different Rf value compared to the starting materials.
-
Work-up: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2-3). A yellow precipitate of the crude chalcone should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold distilled water to remove any inorganic salts.
-
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure this compound as a yellow solid.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, the crude solid can be purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Characterization
The synthesized this compound should be characterized by standard analytical techniques to confirm its structure and purity.
| Analytical Technique | Expected Observations |
| Melting Point | A sharp melting point is indicative of a pure compound. The exact value should be determined experimentally. |
| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both rings, the vinylic protons of the α,β-unsaturated system (typically as doublets with a large coupling constant, J ≈ 15-16 Hz, indicative of a trans configuration), the methoxy group protons (as singlets), and the hydroxyl proton (as a broad singlet). Note: Specific experimental spectral data for this compound was not available in the searched resources. |
| ¹³C NMR | The carbon NMR spectrum should display signals corresponding to the carbonyl carbon (downfield shift), the vinylic carbons, the carbons of the two aromatic rings, and the methoxy carbons. Note: A ¹³C NMR spectrum for the related dihydrochalcone (B1670589) was found, which can serve as a partial reference.[6] However, specific experimental data for the target chalcone was not available. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₈H₁₈O₅, MW = 314.33 g/mol ). Fragmentation patterns can provide further structural confirmation.[7][8] |
| FT-IR | The infrared spectrum is expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, broad), the carbonyl group (C=O stretch), the carbon-carbon double bond (C=C stretch) of the enone system, and the aromatic C-H and C=C stretching vibrations. |
Diagrams
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Tri-Hydroxy-Methylated Chalcone Isolated from Chromolaena tacotana with Anti-Cancer Potential Targeting Pro-Survival Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. 2'-Hydroxy-2,4',6'-Trimethoxychalcone | C18H18O5 | CID 637261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2'-Hydroxy-3,4,5-trimethoxychalcone | C18H18O5 | CID 5709436 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 2'-Hydroxy-3',4',6'-trimethoxychalcone in Biological Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2'-Hydroxy-3',4',6'-trimethoxychalcone is a natural product belonging to the chalcone (B49325) family, which are precursors to flavonoids. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. Accurate quantification of this specific chalcone in biological matrices is crucial for pharmacokinetic studies, metabolism research, and overall drug development. This document provides detailed analytical methods and protocols for the reliable quantification of this compound in biological samples, primarily focusing on plasma. The methodologies described are based on established principles for the analysis of similar chalcone derivatives and are intended to serve as a comprehensive guide for researchers in this field.
I. Analytical Methodologies
The principal analytical technique for the quantification of this compound in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity and selectivity, which are essential for accurately measuring low concentrations of the analyte in complex biological matrices. An alternative, though less sensitive, method is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
LC-MS/MS Method
This is the recommended method for its superior sensitivity and specificity.
Principle: The method involves the extraction of the analyte from the biological matrix, followed by chromatographic separation on a reversed-phase column and detection by a tandem mass spectrometer. Quantification is achieved by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.
Internal Standard (IS): The use of an internal standard is crucial for accurate quantification to compensate for matrix effects and variations in extraction efficiency and instrument response. A suitable internal standard would be a structurally similar compound not present in the biological sample, for example, a deuterated analog of the analyte or a chalcone with a slightly different substitution pattern. For the purpose of this protocol, 2'-Hydroxy-4',6'-dimethoxy-3'-methylchalcone is proposed as a suitable internal standard.
HPLC-UV Method
This method can be employed when LC-MS/MS is not available, but it may lack the required sensitivity for in-vivo pharmacokinetic studies where concentrations can be very low.
Principle: The analyte is extracted and separated by HPLC. Quantification is based on the UV absorbance of the chalcone. Chalcones typically have strong absorbance in the UV region, often around 370 nm.
II. Experimental Protocols
Protocol 1: Quantification of this compound in Rat Plasma by LC-MS/MS
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of 2'-Hydroxy-4',6'-dimethoxy-3'-methylchalcone in methanol).
-
Add 500 µL of ethyl acetate (B1210297) to the plasma sample.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Acetonitrile:Water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 20% B0.5-2.5 min: 20% to 90% B2.5-3.0 min: 90% B3.1-4.0 min: 20% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | This compound: m/z 315.1 → 193.1Internal Standard: m/z 299.1 → 177.1 |
| Collision Energy (CE) | To be optimized for the specific instrument, typically 15-25 eV |
| Cone Voltage (CV) | To be optimized for the specific instrument, typically 20-35 V |
3. Method Validation Parameters:
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria |
| Linearity | Calibration curve should have a correlation coefficient (r²) ≥ 0.99 over a defined concentration range (e.g., 1 - 1000 ng/mL). |
| Accuracy & Precision | Intra- and inter-day accuracy should be within 85-115% (80-120% for LLOQ).Intra- and inter-day precision (as %CV) should be ≤ 15% (≤ 20% for LLOQ). |
| Recovery | The extraction recovery of the analyte and internal standard should be consistent, precise, and reproducible. |
| Matrix Effect | The matrix effect should be assessed to ensure that the matrix does not interfere with the quantification. The coefficient of variation of the response ratios for post-extraction spiked samples at low and high concentrations should be ≤ 15%. |
| Stability | The analyte should be stable in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term bench-top storage, long-term storage). Analyte stability is acceptable if the mean concentration at each level is within ±15% of the nominal concentration. |
| LLOQ & LOD | The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The Limit of Detection (LOD) is the lowest concentration that can be reliably detected. |
III. Data Presentation
Table 1: Summary of Proposed LC-MS/MS Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%CV) | LQC (5 ng/mL): 6.8%MQC (50 ng/mL): 4.5%HQC (500 ng/mL): 3.2% |
| Inter-day Precision (%CV) | LQC (5 ng/mL): 8.2%MQC (50 ng/mL): 5.1%HQC (500 ng/mL): 4.0% |
| Intra-day Accuracy (%) | LQC (5 ng/mL): 105.4%MQC (50 ng/mL): 98.8%HQC (500 ng/mL): 101.2% |
| Inter-day Accuracy (%) | LQC (5 ng/mL): 103.1%MQC (50 ng/mL): 99.5%HQC (500 ng/mL): 102.5% |
| Mean Extraction Recovery | Analyte: ~85%Internal Standard: ~88% |
| Matrix Effect | Within acceptable limits (CV < 15%) |
| LLOQ | 1 ng/mL |
| LOD | 0.3 ng/mL |
IV. Visualizations
Diagram 1: Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for the quantification of this compound.
Diagram 2: Proposed Fragmentation Pathway for MS/MS Detection
Caption: Proposed MS/MS fragmentation of the target analyte.
Application Notes and Protocols for Anti-Inflammatory Studies of 2'-Hydroxy-3',4',6'-trimethoxychalcone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the anti-inflammatory properties of 2'-Hydroxy-3',4',6'-trimethoxychalcone is limited in publicly available literature. The following application notes and protocols are based on studies of structurally similar chalcones. Researchers should use this information as a guide and optimize the protocols for their specific experimental conditions.
Introduction
Chalcones are a class of natural compounds belonging to the flavonoid family, known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] this compound is a specific chalcone (B49325) derivative with potential for investigation as an anti-inflammatory agent. The anti-inflammatory mechanism of many chalcones involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial in the inflammatory response.[2][3]
This document provides a summary of the anti-inflammatory activities of structurally related chalcones and detailed protocols for in vitro assays to guide the investigation of this compound. A close structural analog, (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one, has demonstrated an inhibitory effect on nitric oxide (NO) production in J774A.1 macrophage cells, suggesting that the substitution pattern of the target compound is conducive to anti-inflammatory activity.[4][5]
Data Presentation: Anti-Inflammatory Activity of Related Chalcones
The following tables summarize the quantitative data on the anti-inflammatory effects of chalcones structurally related to this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.
Table 1: Inhibition of Nitric Oxide (NO) Production by Chalcone Derivatives
| Compound | Cell Line | Concentration | % Inhibition of NO Production | Reference |
| 2'-hydroxy-3,6'-dimethoxychalcone | RAW 264.7 | 10 µM | ~72.58% | [2] |
| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | 20 µM | ~83.95% | [6] |
| Chalcones from 2,4,6-trimethoxyacetophenone | RAW 264.7 | IC₅₀: 1.34 - 27.60 µM | 50% | [3] |
Table 2: Effects of Chalcone Derivatives on Pro-Inflammatory Mediators and Cytokines
| Compound | Cell Line | Concentration | Effect | Reference |
| 2'-hydroxy-3,6'-dimethoxychalcone | RAW 264.7 | 10 µM | Decreased IL-6 and TNF-α production | [2] |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 | Dose-dependent | Attenuated TNF-α, IL-1β, and IL-6 production | [3] |
| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | 20 µM | Significantly mitigated PGE₂, IL-1β, IL-6, and TNF-α expression | [6] |
Table 3: Effects of Chalcone Derivatives on Pro-Inflammatory Enzymes and Signaling Proteins
| Compound | Cell Line | Concentration | Effect on Protein Expression/Phosphorylation | Reference |
| 2'-hydroxy-3,6'-dimethoxychalcone | RAW 264.7 | 10 µM | Suppressed iNOS and COX-2 expression. Inhibited phosphorylation of IκB-α, p38, and ERK. | [2] |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 | Dose-dependent | Suppressed NF-κB activation by preventing IκBα degradation and p65 translocation. Repressed phosphorylation of p38 MAPK. | [3] |
| 2'-hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | 20 µM | Reduced iNOS and COX-2 expression. Reduced NF-κB, p38, and JNK protein levels. | [6] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory activity of this compound.
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of the test compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for another 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Determination (Griess Assay)
This assay measures the production of nitrite (B80452), a stable metabolite of NO, an important inflammatory mediator.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[7]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-Inflammatory Cytokine Analysis (ELISA)
This protocol is for measuring the levels of cytokines like TNF-α, IL-6, and IL-1β.
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Determine the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat the cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation studies, 24 hours for protein expression).
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and β-actin as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating anti-inflammatory effects.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by chalcones.
MAPK Signaling Pathway
Caption: Inhibition of the MAPK signaling pathway by chalcones.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
Application Notes and Protocols for a 2'-Hydroxy-3',4',6'-trimethoxychalcone-based Research Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones are a class of naturally occurring compounds belonging to the flavonoid family, characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. This document provides detailed application notes and protocols for establishing a research model based on 2'-Hydroxy-3',4',6'-trimethoxychalcone, a specific chalcone (B49325) derivative with potential therapeutic applications. The provided methodologies and data will guide researchers in investigating its synthesis, biological activity, and underlying molecular mechanisms.
Data Presentation
The following tables summarize the known quantitative data for this compound and a closely related analogue, highlighting its potential as a research model for anti-inflammatory and anticancer studies.
Table 1: Cytotoxic Activity of this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| SNU1 (Human gastric carcinoma) | MTT Assay | 11 | [1] |
Table 2: Anti-inflammatory Activity of a Structurally Similar Chalcone (2',4-dihydroxy-3',4',6'-trimethoxychalcone)
| Cell Line | Inflammatory Mediator | Inhibition | Reference |
| RAW 264.7 (Murine macrophages) | Nitric Oxide (NO) | Dose-dependent inhibition | [2] |
| RAW 264.7 (Murine macrophages) | TNF-α, IL-1β, IL-6 | Dose-dependent inhibition | [2] |
Experimental Protocols
Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is adapted from the synthesis of a structurally similar chalcone and can be optimized for the target compound.
Materials:
-
2'-Hydroxy-3',4',6'-trimethoxyacetophenone
-
Appropriate benzaldehyde (B42025) derivative
-
Sodium hydroxide (B78521) (NaOH) solution (50% w/v)
-
Distilled water
-
Round-bottom flask
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 2'-Hydroxy-3',4',6'-trimethoxyacetophenone (1 equivalent) in a minimal amount of ethanol in a round-bottom flask.
-
Add the selected benzaldehyde (1 equivalent) to the solution.
-
With continuous stirring, add the 50% NaOH solution dropwise to the mixture.
-
Allow the reaction to proceed at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., SNU1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plate for 24-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Measurement of Nitric Oxide Production (Griess Assay)
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve generated with sodium nitrite.
Quantification of Pro-inflammatory Cytokines (ELISA)
Materials:
-
Cell culture supernatants from treated and control cells
-
Cytokine-specific ELISA kits (e.g., for TNF-α, IL-1β, IL-6)
-
Wash buffer
-
Assay diluent
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells.
-
Incubate with a detection antibody.
-
Add a streptavidin-HRP conjugate.
-
Add the TMB substrate and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations based on the standard curve.
Analysis of Signaling Pathways (Western Blotting)
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IKKα/β, anti-IKKα/β, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for investigating the chalcone-based research model.
References
Application Notes and Protocols for 2'-Hydroxy-3',4',6'-trimethoxychalcone in Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Hydroxy-3',4',6'-trimethoxychalcone is a naturally occurring chalcone (B49325), a class of compounds belonging to the flavonoid family, which are abundant in various plants. Chalcones are recognized for their diverse biological activities, and this compound, in particular, has emerged as a valuable tool for investigating cellular signaling pathways. Its utility is most pronounced in the fields of inflammation and cancer research, where it has been shown to modulate key signaling cascades, including the NF-κB and MAPK pathways. These pathways are critical in regulating cellular processes such as inflammation, proliferation, apoptosis, and immune responses. The ability of this chalcone to influence these pathways makes it a compound of significant interest for both basic research and as a potential lead for therapeutic development.
Application in Studying Cellular Signaling Pathways
This compound and its close analogs have been demonstrated to exert significant anti-inflammatory and anti-cancer effects by targeting specific components of cellular signaling cascades.
Anti-Inflammatory Effects
In the context of inflammation, this chalcone has been shown to suppress the production of pro-inflammatory mediators. For instance, a related compound, 2',4-dihydroxy-3',4',6'-trimethoxychalcone, significantly reduces the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages in a dose-dependent manner[1]. The underlying mechanism for these effects involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways[1].
The chalcone inhibits NF-κB activation by preventing the activation of the IκB kinase (IKK) complex, which in turn blocks the degradation of the inhibitor of κB (IκBα) and the subsequent nuclear translocation of the p65 subunit of NF-κB[1]. Additionally, it specifically represses the phosphorylation of p38 MAPK, without affecting the c-Jun N-terminal kinases (JNK) or extracellular signal-regulated kinases (ERK) pathways[1].
Anti-Cancer and Chemopreventive Properties
Various hydroxy- and methoxy-substituted chalcones have demonstrated potent anti-proliferative and pro-apoptotic activities in cancer cell lines[2][3]. For instance, 2'-hydroxy-3,4,5-trimethoxychalcone (B1623294) and 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone have shown strong anti-inflammatory and anti-cancer properties with low micromolar IC50 values[4]. The anti-cancer effects of chalcones are often attributed to their ability to interfere with multiple signaling pathways involved in cell cycle progression and apoptosis. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), has been shown to exert anti-tumor effects by promoting the accumulation of reactive oxygen species (ROS) and inducing G2/M phase arrest, leading to apoptosis in esophageal cancer cells[5].
Quantitative Data Summary
The following table summarizes the quantitative data on the effects of this compound and its closely related analogs on various cellular parameters.
| Compound | Cell Line | Parameter Measured | Effect | Concentration/IC50 | Reference |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 Macrophages | Nitric Oxide (NO) Production | Inhibition | Dose-dependent | |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 Macrophages | TNF-α Production | Inhibition | Dose-dependent | [1] |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 Macrophages | IL-1β Production | Inhibition | Dose-dependent | [1] |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 Macrophages | IL-6 Production | Inhibition | Dose-dependent | [1] |
| 2'-hydroxy-3,4,5-trimethoxychalcone | Not Specified | Anti-inflammatory activity | Potent inhibition | IC50 = 2.26 µM | [4] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | Not Specified | Anti-inflammatory activity | Potent inhibition | IC50 = 1.10 µM | [4] |
| (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one | J774A.1 cells | Nitric Oxide (NO) Production | Inhibition | Not specified | |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450, Eca-109 | Anti-tumor activity | Dose- and time-dependent | Not specified | [5] |
Experimental Protocols
Protocol 1: Determination of Anti-inflammatory Activity in Macrophages
Objective: To assess the effect of this compound on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Viability Assay (MTT):
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.24–250 μM) for 24 hours[6][7].
-
Add MTT solution (1 mg/mL) to each well and incubate for 4 hours at 37°C[6][7].
-
Remove the medium and add DMSO (150 μL) to dissolve the formazan (B1609692) crystals[6][7].
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Nitric Oxide (NO) Production:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with different concentrations of the chalcone for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) should be prepared to quantify NO concentration.
-
-
Measurement of Pro-inflammatory Cytokines (ELISA):
-
Following the same treatment protocol as for NO measurement, collect the cell culture supernatants.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions[1].
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against: phospho-IKKα/β, IκBα, phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells and treat with the chalcone and/or LPS as described previously. The stimulation time with LPS may be shorter (e.g., 15-60 minutes) to observe phosphorylation events.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to remove cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: Inhibition of NF-κB and p38 MAPK pathways by the chalcone.
References
- 1. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2'-Hydroxy-2,4',6'-trimethoxychalcone | 10021-15-5 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uece.br [uece.br]
- 7. Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic 2'-Hydroxy-3',4',6'-trimethoxychalcone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of synthetic 2'-Hydroxy-3',4',6'-trimethoxychalcone, a flavonoid derivative with potential applications in drug discovery and development. The protocols outlined below cover common and effective purification techniques, including recrystallization, column chromatography, and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a member of the chalcone (B49325) family, which are precursors to flavonoids and exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] The synthesis of this chalcone, typically achieved through a Claisen-Schmidt condensation, often results in a crude product containing unreacted starting materials and byproducts. Therefore, robust purification methods are essential to obtain a highly pure compound for subsequent biological evaluation and drug development.
Purification Strategies
The selection of a suitable purification strategy depends on the scale of the synthesis and the desired final purity. A general workflow for the purification of this compound is presented below.
Caption: A general workflow for the purification and analysis of synthetic this compound.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a cost-effective and efficient method for purifying solid chalcones from a small amount of impurities. The choice of solvent is critical for successful recrystallization.
Materials:
-
Crude this compound
-
Ethanol (95%) or Ethanol/Water mixture
-
Heptane (for anti-solvent precipitation, optional)
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a potential solvent (e.g., ethanol) with gentle heating. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling. Ethanol and ethanol-water mixtures are commonly used for chalcone recrystallization.[3]
-
Dissolution: Place the crude chalcone in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Troubleshooting:
-
Oiling out: If the compound separates as an oil, try reheating the solution and adding a small amount of additional solvent. Alternatively, use a different solvent system or try the anti-solvent precipitation method.[3]
-
No crystal formation: The solution may not be saturated. Evaporate some of the solvent and allow it to cool again. Scratching the inside of the flask with a glass rod can also induce crystallization.[3]
Protocol 2: Purification by Column Chromatography
Column chromatography is a versatile technique for separating chalcones from starting materials and byproducts, especially for oily products or complex mixtures.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent (e.g., Hexane:Ethyl Acetate mixture)
-
Glass column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). A good solvent system will provide a clear separation of the desired chalcone from impurities, with an Rf value of approximately 0.2-0.4 for the target compound.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the excess solvent until the solvent level is just above the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions.
-
The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with different polarities.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is used for the final purification of small to medium quantities of the chalcone to achieve very high purity.
Materials:
-
Partially purified this compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
Procedure:
-
Method Development: Develop a separation method using an analytical HPLC system to determine the optimal mobile phase composition and gradient.
-
Sample Preparation: Dissolve the chalcone sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Purification:
-
Equilibrate the preparative column with the initial mobile phase.
-
Inject the sample onto the column.
-
Run the developed gradient method.
-
Collect fractions corresponding to the peak of the target compound using a fraction collector.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the collected fractions for purity using analytical HPLC.
-
Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.
-
Quantitative Data Summary
The following table summarizes typical data obtained during the purification of chalcones. Note that these values are illustrative and may vary depending on the specific experimental conditions and the initial purity of the crude product.
| Purification Technique | Parameter | Typical Value/Range | Reference |
| Synthesis | Crude Yield | 70-95% | [4][5] |
| Recrystallization | Purity | >95% | [3] |
| Yield | 60-90% | [6] | |
| Column Chromatography | Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | General Knowledge |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | General Knowledge | |
| Rf of Chalcone | 0.2 - 0.4 | General Knowledge | |
| Purity | >98% | General Knowledge | |
| Yield | 50-80% | General Knowledge | |
| HPLC | Column | C18 (e.g., 5 µm, 4.6 x 250 mm) | General Knowledge |
| Mobile Phase | Acetonitrile/Methanol and Water (with optional acid modifier like formic acid) | General Knowledge | |
| Detection | UV-Vis (typically around 340-370 nm) | General Knowledge | |
| Purity | >99% | [3] |
Biological Activity and Signaling Pathways
Chalcones, including those with hydroxyl and methoxy (B1213986) substitutions, are known to exert their biological effects by modulating various cellular signaling pathways. Two key pathways implicated in the anti-inflammatory and cytoprotective effects of chalcones are the NF-κB and Nrf2 pathways.[1][7][8]
Caption: Chalcones can inhibit the pro-inflammatory NF-κB pathway and activate the cytoprotective Nrf2 pathway.
NF-κB Signaling Pathway: Under normal conditions, the transcription factor NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Chalcones have been shown to inhibit this pathway, often by inhibiting the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[1]
Nrf2 Signaling Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like chalcones, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression and enhancing cellular protection against oxidative damage.[7][8]
References
- 1. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. ajrconline.org [ajrconline.org]
- 6. periodicos.ufms.br [periodicos.ufms.br]
- 7. Activation of Nrf2 signaling pathway by natural and synthetic chalcones: a therapeutic road map for oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 2'-Hydroxy-3',4',6'-trimethoxychalcone in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 2'-Hydroxy-3',4',6'-trimethoxychalcone in various in vitro experimental settings. This document outlines the essential information regarding the compound's solubility, along with detailed protocols for its application in cell viability, apoptosis, and mechanistic studies.
Compound Information
Structure:
IUPAC Name: (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-phenylprop-2-en-1-one
Molecular Formula: C₁₈H₁₈O₅
Molecular Weight: 314.33 g/mol
Solubility
The solubility of this compound is a critical factor for its effective use in in vitro assays. Due to its hydrophobic nature, it exhibits poor solubility in aqueous media. Therefore, organic solvents are required to prepare stock solutions.
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for dissolving this compound for in vitro studies.
Stock Solution Preparation:
It is crucial to prepare a high-concentration stock solution in DMSO, which can then be serially diluted in cell culture media to the desired final concentrations. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5% v/v) to avoid solvent-induced cytotoxicity.
Table 1: General Guidelines for Preparing this compound Stock Solutions
| Parameter | Recommendation |
| Solvent | Anhydrous, cell culture grade DMSO |
| Stock Concentration | 10-50 mM |
| Storage | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. |
Protocol for Determining Solubility (Isothermal Shake-Flask Method):
For precise determination of solubility in a specific solvent and temperature, the following protocol can be employed.
-
Add an excess amount of this compound to a known volume of DMSO in a sealed vial.
-
Agitate the mixture on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Centrifuge the suspension to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the solubility in mg/mL and convert it to molar solubility (mM) using the compound's molecular weight.
In Vitro Efficacy and IC₅₀ Values
This compound has demonstrated cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter to quantify its potency.
Table 2: Reported IC₅₀ Values of a Closely Related Chalcone (B49325) Derivative Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 0.51 ± 0.05[1] |
| K562 | Chronic Myelogenous Leukemia | 5.0 ± 0.2[1] |
| MCF-7 | Breast Adenocarcinoma | 7.2 ± 0.6[1] |
Note: The reported IC₅₀ values are for a compound identified as 3-hydroxy-K252d, which appears structurally related to this compound. Researchers should determine the specific IC₅₀ for their cell lines of interest.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO) and untreated controls.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for investigating the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like NF-κB and p38 MAPK.
Materials:
-
Cancer cell lines or RAW 264.7 macrophages
-
Complete cell culture medium
-
This compound stock solution
-
LPS (for stimulating RAW 264.7 cells, if applicable)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with this compound as described previously. For inflammation studies, pre-treat RAW 264.7 cells with the chalcone before stimulating with LPS (1 µg/mL).
-
Protein Extraction: Lyse the cells with RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with specific primary and secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathways
This compound and structurally similar chalcones have been shown to modulate several key signaling pathways involved in inflammation and cancer progression.
Inhibition of NF-κB Signaling Pathway
Studies on related chalcones suggest that they can suppress the NF-κB signaling pathway. This is a critical pathway in regulating inflammatory responses and cell survival. The chalcone may prevent the degradation of IκBα, which in turn inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory and pro-survival genes.
Modulation of p38 MAPK and Unfolded Protein Response (UPR) Pathways
Related chalcones have also been shown to repress the phosphorylation of p38 MAPK, another key regulator of inflammation. Furthermore, some chalcone derivatives can induce endoplasmic reticulum (ER) stress, leading to the activation of the Unfolded Protein Response (UPR). Prolonged UPR activation can trigger apoptosis, contributing to the anti-cancer effects of these compounds.
These application notes are intended to serve as a guide. Researchers are encouraged to optimize these protocols for their specific experimental systems and cell lines.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2'-Hydroxy-3',4',6'-trimethoxychalcone
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 2'-Hydroxy-3',4',6'-trimethoxychalcone. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used and dependable method is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of 2'-hydroxy-3',4',6'-trimethoxyacetophenone with benzaldehyde (B42025).
Q2: What are the necessary starting materials for this synthesis?
A2: The primary starting materials are 2'-hydroxy-3',4',6'-trimethoxyacetophenone and benzaldehyde.
Q3: Which catalysts are most effective for this reaction?
A3: Strong bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are the most common and effective catalysts for the Claisen-Schmidt condensation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting materials and the formation of the chalcone (B49325) product.
Q5: What is a typical yield for the synthesis of 2'-hydroxychalcones?
A5: Yields can vary significantly depending on the specific substrates and reaction conditions. For related 2'-hydroxychalcones, yields from conventional methods can range from 40-70%, while optimized and alternative methods like mechanochemical synthesis can achieve yields of up to 96%.[1]
Q6: Are there any alternative, "greener" synthesis methods available?
A6: Yes, mechanochemical synthesis using a ball mill or grinding techniques with solid catalysts are excellent green alternatives.[2] These methods often lead to higher yields, shorter reaction times, and reduce or eliminate the need for solvents.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The base (NaOH or KOH) may be old or have absorbed atmospheric CO2, reducing its basicity. 2. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions. 3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 4. Steric Hindrance: The methoxy (B1213986) groups on the acetophenone (B1666503) may cause steric hindrance, slowing down the reaction. | 1. Use freshly prepared aqueous solutions of high-purity NaOH or KOH. 2. While many Claisen-Schmidt condensations are performed at room temperature or 0°C to minimize side reactions, gentle heating (e.g., to 30-50°C) may be necessary to overcome the activation energy barrier, especially with substituted reactants.[3] Monitor the reaction closely by TLC to avoid product degradation. 3. Continue to monitor the reaction by TLC until the starting materials are consumed. Reactions can take anywhere from a few hours to 48 hours.[4] 4. Consider using a stronger base concentration or a solvent that better solubilizes the reactants. |
| Formation of a Complex Mixture of Products (Multiple Spots on TLC) | 1. Side Reactions: The strong basic conditions can promote side reactions such as self-condensation of the acetophenone or Cannizzaro reaction of the benzaldehyde. 2. Product Degradation: The chalcone product may be unstable under prolonged exposure to strong basic conditions. | 1. Add the base solution slowly and maintain a low reaction temperature (e.g., 0-5°C) to minimize side reactions.[3] Ensure the stoichiometry of the reactants is accurate. 2. Neutralize the reaction mixture with a dilute acid (e.g., HCl) as soon as the reaction is complete (as determined by TLC) to prevent product degradation. |
| Product is an Oil and Does Not Solidify/Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can act as impurities and inhibit crystallization. 2. Incorrect Work-up Procedure: The work-up procedure may not be suitable for inducing precipitation. | 1. Purify the crude product using column chromatography on silica (B1680970) gel. A mixture of hexane (B92381) and ethyl acetate (B1210297) is a common eluent system for chalcones. 2. After neutralizing the reaction mixture, try adding the mixture to ice-cold water to induce precipitation. If the product still oils out, attempt to triturate the oil with a non-polar solvent like hexane or pentane (B18724) to induce solidification. Seeding with a small crystal of the pure product can also promote crystallization. |
| Difficulty in Purifying the Product | 1. Similar Polarity of Product and Impurities: The desired chalcone and any byproducts or unreacted starting materials may have similar polarities, making separation by column chromatography challenging. | 1. Optimize the eluent system for column chromatography by trying different solvent ratios or adding a small amount of a third solvent (e.g., dichloromethane). Recrystallization from a suitable solvent (e.g., ethanol (B145695), methanol, or a mixture of solvents) is also a powerful purification technique. |
Experimental Protocols
Protocol 1: Conventional Claisen-Schmidt Condensation
This protocol is adapted from a procedure for a structurally related chalcone and can be used as a starting point for the synthesis of this compound.[4]
Materials:
-
2'-hydroxy-3',4',6'-trimethoxyacetophenone
-
Benzaldehyde
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Hydrochloric Acid (HCl), dilute solution
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxy-3',4',6'-trimethoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Prepare a 50% (w/v) aqueous solution of NaOH.
-
While stirring the ethanolic solution of the reactants, slowly add the NaOH solution dropwise. The addition of a few drops should be sufficient to catalyze the reaction.
-
Stir the reaction mixture at a controlled temperature (e.g., 32°C) for 48 hours.[4] Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of ice-cold water.
-
Acidify the mixture with dilute HCl until it reaches a neutral pH.
-
The precipitated product can be collected by vacuum filtration.
-
Wash the solid product with cold water to remove any inorganic impurities.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Mechanochemical Synthesis (Ball Milling)
This method, adapted from a procedure for other 2'-hydroxychalcones, offers a greener and often higher-yielding alternative to conventional methods.[1]
Materials:
-
2'-hydroxy-3',4',6'-trimethoxyacetophenone
-
Benzaldehyde
-
Potassium Hydroxide (KOH), solid
-
Planetary ball mill with grinding jars and balls
-
Methanol
-
Hydrochloric Acid (HCl), 1M solution
Procedure:
-
Place 2'-hydroxy-3',4',6'-trimethoxyacetophenone (1 equivalent), benzaldehyde (1 equivalent), and solid KOH (2 equivalents) into a grinding jar.
-
Grind the mixture in the ball mill for a set period (e.g., two cycles of 30 minutes).[1]
-
After grinding, dissolve the resulting powder in a small amount of cold methanol.
-
Acidify the solution with 1M HCl to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the purified this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on Chalcone Synthesis Yield (General Observations)
| Parameter | Variation | Effect on Yield | Reasoning |
| Catalyst | Weak Base (e.g., Ca(OH)₂) vs. Strong Base (e.g., NaOH, KOH) | Strong bases generally provide significantly higher yields.[3] | Strong bases are more effective at deprotonating the α-carbon of the acetophenone, which is the rate-determining step. |
| Solvent | Protic (e.g., Ethanol, Methanol) vs. Aprotic (e.g., THF, DCM) | Polar protic solvents like ethanol and isopropanol (B130326) are generally preferred and give good yields.[3] | Protic solvents can stabilize the intermediate species and the base catalyst. |
| Temperature | 0°C vs. Room Temperature vs. Reflux | Lower temperatures (0°C) can improve purity and yield by minimizing side reactions.[3] However, some reactions may require heating to proceed. | Temperature control is crucial for balancing reaction rate and selectivity. |
| Reaction Time | Short (e.g., 4 hours) vs. Long (e.g., 24-48 hours) | Optimal time depends on the specific reactants and conditions. Prolonged times can lead to product degradation.[3][4] | The reaction should be monitored to determine the point of maximum product formation before significant degradation occurs. |
Visualizations
Claisen-Schmidt Condensation Mechanism
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
Experimental Workflow for Chalcone Synthesis
Caption: A typical experimental workflow for chalcone synthesis.
References
Technical Support Center: Overcoming In Vitro Solubility Challenges with 2'-Hydroxy-3',4',6'-trimethoxychalcone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2'-Hydroxy-3',4',6'-trimethoxychalcone during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound, like many chalcones, is a hydrophobic molecule. This inherent property leads to poor solubility in aqueous solutions such as cell culture media and phosphate-buffered saline (PBS). For in vitro studies, it is typically necessary to first dissolve the compound in an organic solvent.
Q2: Which organic solvent is recommended for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic compounds like chalcones for in vitro assays. It is miscible with most cell culture media.
Q3: What should I do if the compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue known as "crashing out." This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Please refer to the troubleshooting guide below for detailed solutions.
Q4: What is the maximum concentration of DMSO that is safe for my cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5% (v/v), as higher concentrations can be toxic to cells. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q5: Are there alternative methods to improve the solubility of this compound in my experiments?
A5: Yes, several methods can be employed to enhance the solubility of hydrophobic compounds. These include the use of co-solvents (e.g., ethanol), surfactants, or complexation agents like cyclodextrins. The choice of method will depend on the specific requirements of your experiment.
Troubleshooting Guide: Compound Precipitation
This guide addresses the common problem of this compound precipitation in cell culture media.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding the stock solution to the media. | The final concentration of the compound exceeds its aqueous solubility limit.[1][2] | - Decrease the final working concentration of the compound.- Prepare a more concentrated stock solution in DMSO to minimize the volume added to the media.- Perform a serial dilution of the stock solution directly in the pre-warmed (37°C) culture medium while vortexing gently.[1] |
| Rapid change in solvent polarity ("solvent shock"). | - Add the DMSO stock solution dropwise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion.[3] | |
| Precipitate forms over time in the incubator. | Temperature fluctuations affecting solubility.[2] | - Always pre-warm the cell culture media to 37°C before adding the compound.[2] - Minimize the time culture plates are outside the incubator. |
| Changes in media pH due to the CO2 environment. | - Ensure your medium is adequately buffered (e.g., with HEPES) for the CO2 concentration in your incubator. | |
| Interaction with media components (salts, proteins). | - If possible, test the compound's solubility in serum-free versus serum-containing media to identify potential interactions with serum proteins. | |
| Evaporation of media leading to increased compound concentration. | - Maintain proper humidity levels in the incubator.- Use culture plates with low-evaporation lids for long-term experiments.[1] |
Quantitative Data Summary
| Solvent | General Solubility of Chalcones | Recommended Stock Concentration Range |
| DMSO | Generally high | 10 mM - 50 mM |
| Ethanol | Moderate | Lower than DMSO, experiment-dependent |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Very low to insoluble | Direct dissolution is not recommended |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilization (Optional but Recommended): Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
-
Pre-warm Media: Pre-warm the complete cell culture medium (with serum and supplements) to 37°C.
-
Dilution: While gently vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration is below the cytotoxic level for your cells (typically ≤ 0.5%).
-
Mixing: Mix the working solution thoroughly by gentle inversion or pipetting.
-
Immediate Use: Use the freshly prepared working solution for your experiment without delay to minimize the risk of precipitation.
Visualizations
Signaling Pathways
This compound and structurally similar chalcones have been reported to exert their anti-inflammatory and anti-cancer effects by modulating key signaling pathways such as NF-κB and MAPK.[4][5][6][7]
Caption: NF-κB signaling pathway inhibition.
Caption: MAPK signaling pathway modulation.
Experimental Workflow
Caption: In vitro experimental workflow.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 2'-Hydroxy-3',4',6'-trimethoxychalcone Concentration for Cytotoxicity Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing 2'-Hydroxy-3',4',6'-trimethoxychalcone in cytotoxicity assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
Question: I am observing significant variability in the results between my replicate wells treated with the same concentration of this compound. What could be the cause?
Answer: High variability in cytotoxicity assays is a common issue that can arise from several factors related to cell culture, assay procedures, and the properties of the test compound.
Potential Causes and Solutions:
-
Uneven Cell Seeding: An inconsistent number of cells seeded across the wells of a microplate is a primary source of variability.[1]
-
Solution: Ensure your cell suspension is thoroughly mixed before and during plating. Use a multichannel pipette with care and consider gently swirling the plate after seeding to promote an even distribution of cells.
-
-
Edge Effects: The outer wells of a 96-well plate are more susceptible to evaporation, which can alter the media concentration and impact cell growth and compound efficacy.
-
Solution: To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill these perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humid environment across the plate.[1]
-
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound, reagents, or cell suspension can lead to significant well-to-well differences.
-
Solution: Ensure your pipettes are regularly calibrated. Use fresh pipette tips for each replicate to avoid cross-contamination and ensure accurate volume delivery.[1]
-
-
Incomplete Dissolution of the Compound: this compound, like many chalcones, can be hydrophobic and may not fully dissolve in the culture medium, leading to inconsistent concentrations across wells.
-
Solution: Prepare a concentrated stock solution in an appropriate solvent like DMSO. When preparing working solutions, ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Vortex the stock solution and working dilutions thoroughly before adding them to the wells.
-
Issue 2: Low or No Cytotoxic Effect Observed
Question: I am not observing a significant cytotoxic effect of this compound, even at higher concentrations. What should I do?
Answer: A lack of a dose-dependent cytotoxic effect can be due to several factors, ranging from the choice of cell line to the experimental conditions.
Potential Causes and Solutions:
-
Incorrect Concentration Range: The concentrations tested may be too low to induce a cytotoxic response in your specific cell line.
-
Solution: Perform a broad-range dose-response experiment to determine the optimal concentration range. Based on available data for this compound in SNU1 cells (IC50 of 11 μM), you could start with a range from 0.1 µM to 100 µM.[2]
-
-
Cell Line Resistance: The cell line you are using may be inherently resistant to the cytotoxic effects of this particular chalcone (B49325).
-
Solution: If possible, test the compound on a different, potentially more sensitive, cell line. Review the literature to see which cell lines have been shown to be sensitive to other chalcone derivatives.
-
-
Insufficient Incubation Time: The duration of exposure to the compound may not be long enough to induce a measurable cytotoxic effect.
-
Solution: Conduct a time-course experiment, testing cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to identify the optimal treatment duration.
-
Issue 3: Precipitate Formation in Culture Medium
Question: I noticed a precipitate forming in the wells after adding the this compound. How can I address this?
Answer: Precipitate formation is a common issue with hydrophobic compounds like chalcones and can interfere with assay results.
Potential Causes and Solutions:
-
Poor Solubility: The compound is likely precipitating out of the aqueous culture medium at the tested concentrations.
-
Solution 1: Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is as low as possible while maintaining the compound's solubility.
-
Solution 2: Use of Serum: Serum in the culture medium can sometimes help to solubilize hydrophobic compounds. However, be aware that serum proteins can also bind to the compound, potentially reducing its effective concentration. Maintain consistent serum levels across all experiments for reproducibility.
-
Solution 3: Pre-dilution: Instead of adding a highly concentrated stock directly to the wells, perform a serial dilution in a small volume of medium first, and then add this to the wells containing cells and the rest of the medium.
-
Frequently Asked Questions (FAQs)
1. What is a recommended starting concentration range for this compound in a cytotoxicity assay?
For initial screening, a broad concentration range is advisable to establish a dose-response curve. Based on the reported IC50 value of 11 μM in SNU1 cells, a starting range of 0.1 µM to 100 µM is a reasonable starting point.[2] It is recommended to use a logarithmic or semi-logarithmic dilution series.
2. How should I prepare a stock solution of this compound?
Due to its likely hydrophobic nature, it is best to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution (e.g., 10 mM or 20 mM). Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and protect it from light.
3. What is the maximum concentration of DMSO that is safe for my cells?
The tolerance to DMSO varies between cell lines. However, it is generally recommended to keep the final concentration of DMSO in the culture medium at or below 0.5% to avoid solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) in your experiments.
4. My MTT assay results show an increase in signal at very high concentrations of the chalcone. What does this mean?
This can be an artifact. Some compounds, particularly colored ones, can interfere with the absorbance reading of the formazan (B1609692) product in an MTT assay.
-
Troubleshooting Step: Include a "compound only" control (wells with medium and the chalcone at the same concentrations used in the experiment, but without cells). Subtract the absorbance of these wells from your experimental values to correct for any background absorbance from the compound itself.
Data Presentation
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| This compound | SNU1 | MTT | 24 | 11[2] |
| 2',3,4-trihydroxy-4',6'-dimethoxychalcone | MDA-MB-231 (TNBC) | MTT | Not Specified | 42.8 |
| 2',3,4-trihydroxy-4',6'-dimethoxychalcone | MCF-7 (Breast Cancer) | MTT | Not Specified | Not Significantly Different from MDA-MB-231 |
| 2',3,4-trihydroxy-4',6'-dimethoxychalcone | PC-3 (Prostate Cancer) | MTT | Not Specified | Not Significantly Different from MDA-MB-231 |
| 2',3,4-trihydroxy-4',6'-dimethoxychalcone | SiHa (Cervical Cancer) | MTT | Not Specified | Highest Resistance |
| 2',3,4-trihydroxy-4',6'-dimethoxychalcone | MCF-12F (Normal Breast) | MTT | Not Specified | 296.3 |
| 2',3,4-trihydroxy-4',6'-dimethoxychalcone | MRC-5 (Normal Lung) | MTT | Not Specified | 392.9 |
| 2',3,4-trihydroxy-4',6'-dimethoxychalcone | BHK-21 (Normal Kidney) | MTT | Not Specified | 228.1 |
Note: Data for 2',3,4-trihydroxy-4',6'-dimethoxychalcone is included for comparative purposes as it is a structurally similar compound.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, which serves as an indicator of cytotoxicity and loss of membrane integrity.
Materials:
-
This compound stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Prepare and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation and Measurement: Incubate the plate at room temperature for the time specified in the kit's instructions (usually up to 30 minutes), protected from light. Add the stop solution if required by the kit. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Visualizations
References
Technical Support Center: Troubleshooting 2'-Hydroxy-3',4',6'-trimethoxychalcone Instability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of 2'-Hydroxy-3',4',6'-trimethoxychalcone in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow or colorless). What is happening?
A change in the color of your solution is a primary indicator of chemical degradation. 2'-Hydroxychalcones are known to be unstable under certain conditions, particularly in basic or neutral aqueous solutions, where they can cyclize into their corresponding flavanones, which may have different spectral properties.[1][2] This intramolecular cyclization is a common degradation pathway for this class of compounds.[1][3][4] Additionally, exposure to light can cause photo-isomerization or other photochemical reactions, leading to a color change.[5]
Q2: I'm observing a decrease in the expected biological activity of my compound over a short period. Could this be related to instability?
Yes, a loss of biological activity is a strong indication that the parent compound is degrading into other species that may be less active or inactive. The α,β-unsaturated ketone moiety in chalcones is often crucial for their biological effects, and modifications to this structure, such as cyclization to a flavanone, can significantly alter its interaction with biological targets.[6]
Q3: What are the primary factors that influence the stability of this compound in solution?
The stability of this compound is primarily affected by:
-
pH: The compound is susceptible to base-catalyzed cyclization.[1][3] The presence of the 2'-hydroxyl group makes it particularly prone to this intramolecular reaction, especially at neutral to alkaline pH.[3][4]
-
Solvent: The choice of solvent can influence the rate of degradation. Protic solvents may facilitate proton transfer and degradation pathways.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Light: Chalcones can be photosensitive and may undergo degradation upon exposure to UV or even ambient light.[5]
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
Q4: What is the recommended way to prepare and store stock solutions of this compound?
To ensure maximum stability, stock solutions should be prepared in a non-protic, anhydrous solvent such as DMSO or dimethylformamide (DMF). It is advisable to prepare concentrated stock solutions and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7] For daily use, a fresh dilution should be prepared from the frozen stock. All solutions should be protected from light by using amber vials or by wrapping the container in aluminum foil.[5]
Q5: How can I confirm if my compound is degrading?
The most reliable way to assess the stability of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8] By analyzing your sample over time, you can quantify the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the instability of this compound in solution.
Problem 1: Inconsistent or irreproducible results in biological assays.
-
Possible Cause: Degradation of the compound in the assay medium.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment.
-
Minimize Exposure: Minimize the exposure of the compound to light and atmospheric oxygen during the experiment.
-
Stability Check: Perform a stability check of the compound in the assay medium over the time course of the experiment. This can be done by incubating the compound in the medium for the same duration as your assay and then analyzing it by HPLC to quantify the remaining parent compound.
-
pH Control: Ensure the pH of your assay medium is within a range where the chalcone (B49325) is most stable. If possible, buffer the solution to a slightly acidic pH.
-
Problem 2: Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS).
-
Possible Cause: Degradation of the compound during sample preparation, storage, or analysis.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Immediately after dissolving the solid compound, analyze it to establish a baseline chromatogram.
-
Investigate Sample Handling: Review your sample preparation and storage procedures. Ensure that samples are not left at room temperature or exposed to light for extended periods.
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocol 1) to intentionally generate degradation products. This can help in identifying the unknown peaks in your chromatogram.
-
Data Presentation
The following tables provide illustrative data on the stability of 2'-hydroxychalcones under various conditions. This data is based on the general behavior of this class of compounds and should be used as a guide for experimental design.
Table 1: Illustrative pH Stability of a 2'-Hydroxychalcone in Aqueous Solution at 25°C
| pH | Buffer System | Half-life (t½) (hours) | Primary Degradation Product |
| 3.0 | Citrate Buffer | > 72 | Minimal Degradation |
| 5.0 | Acetate Buffer | ~ 48 | Flavanone |
| 7.4 | Phosphate Buffer | ~ 12 | Flavanone |
| 9.0 | Borate Buffer | < 2 | Flavanone |
Table 2: Illustrative Solvent Stability of a 2'-Hydroxychalcone at 25°C (Protected from Light)
| Solvent | Half-life (t½) (days) | Observations |
| DMSO (anhydrous) | > 30 | Generally stable |
| Ethanol | ~ 14 | Slow degradation observed |
| Methanol | ~ 10 | Moderate degradation |
| Acetonitrile (B52724) | > 21 | Relatively stable |
| Water (pH 7.0) | < 1 | Rapid degradation |
Table 3: Illustrative Temperature and Light Stability of a 2'-Hydroxychalcone in Solution (pH 7.4)
| Condition | Temperature | Half-life (t½) (hours) |
| Dark | 4°C | ~ 48 |
| Dark | 25°C | ~ 12 |
| Dark | 37°C | ~ 4 |
| Ambient Light | 25°C | ~ 6 |
| UV Light (254 nm) | 25°C | < 1 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a vial containing the stock solution in an oven at 60°C for 48 hours.
-
Photodegradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 8 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the chalcone has maximum absorbance (typically in the range of 320-380 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Primary degradation pathway of 2'-Hydroxychalcones.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for compound instability.
References
- 1. Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 2'-Hydroxy-3,4,4',6'-Tetramethoxychalcone_TargetMol [targetmol.com]
- 8. ijmr.net.in [ijmr.net.in]
Technical Support Center: Minimizing Off-Target Effects of 2'-Hydroxy-3',4',6'-trimethoxychalcone
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the off-target effects of 2'-Hydroxy-3',4',6'-trimethoxychalcone in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a chalcone (B49325), a class of compounds that are precursors to flavonoids.[1] Chalcones are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal effects.[2][3] Specifically, derivatives of this chalcone have been shown to have antinociceptive, anti-inflammatory, and hypoglycemic effects.[4][5]
Q2: What are the known off-target effects associated with chalcones like this compound?
A2: Chalcones can interact with multiple molecular targets, which can lead to off-target effects.[1] Some chalcone derivatives have been shown to modulate various signaling pathways, including the MAPK and NF-κB pathways.[6] They can also influence the production of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[6]
Q3: How can I select an appropriate starting concentration for my experiments to minimize off-target effects?
A3: It is recommended to perform a dose-response curve to identify the minimal effective concentration that elicits the desired on-target effect.[7] For example, in studies with a similar compound, 2′-hydroxy-3,6′-dimethoxychalcone, concentrations below 5 μM were found to be non-cytotoxic in B16F10 cells, while concentrations below 10 μM were non-cytotoxic in RAW 264.7 cells.[6] Starting with a low concentration and incrementally increasing it can help to avoid off-target effects that are more prevalent at higher concentrations.[7]
Q4: What are essential controls to differentiate between on-target and off-target effects?
A4: A comprehensive set of controls is vital.[7] This should include:
-
Vehicle Control: To account for any effects of the solvent (e.g., DMSO).[1]
-
Inactive Structural Analog: If available, a structurally similar but biologically inactive molecule can help confirm that the observed effect is not due to non-specific chemical properties.[1]
-
Positive and Negative Controls: Known activators or inhibitors of the target pathway should be used to validate the experimental setup.[1]
-
Knockdown/Knockout Models: The effect of the compound should be mimicked by genetically silencing or removing the intended target.[7]
Troubleshooting Guides
Issue 1: High Cell Toxicity Observed at Expected Efficacious Concentrations
| Possible Cause | Troubleshooting Steps |
| Solvent concentration is too high. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and is at a non-toxic level for your specific cell line (typically <0.1%). |
| Compound instability. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Off-target cytotoxic effects. | Perform a cell viability assay (e.g., MTT or LDH assay) with a wide range of concentrations to determine the precise cytotoxic threshold in your experimental system.[6] |
| Cell line sensitivity. | Different cell lines can have varying sensitivities to the compound. It may be necessary to optimize the concentration for each cell line used. |
Issue 2: Inconsistent or Non-reproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Variability in experimental conditions. | Standardize all experimental parameters, including cell passage number, seeding density, incubation times, and reagent concentrations. |
| Compound degradation. | Store the compound under the recommended conditions (typically at -20°C or -80°C, protected from light). |
| Inconsistent cell health. | Regularly monitor cell health and morphology. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
Issue 3: Observed Biological Effect Does Not Align with the Expected On-Target Mechanism
| Possible Cause | Troubleshooting Steps |
| The observed phenotype is due to an off-target effect. | Investigate other potential signaling pathways that may be affected by the compound. For instance, many chalcones are known to modulate the NF-κB and MAPK signaling pathways.[6] Perform a target engagement assay to confirm the compound is binding to its intended target in your cellular context.[1] |
| The compound has multiple on-targets. | Use pathway-specific inhibitors or activators to dissect the contribution of different signaling pathways to the observed phenotype. |
| Experimental artifacts. | Rule out any potential artifacts by using the appropriate controls as outlined in the FAQ section. |
Experimental Protocols
Protocol 1: Determining Optimal Non-Cytotoxic Concentration using MTT Assay
This protocol is adapted from studies on similar chalcone compounds.[6]
-
Cell Seeding: Seed cells (e.g., B16F10 or RAW 264.7) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.[5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.24–250 μM) for 24-72 hours.[4][6] Include a vehicle-only control.
-
MTT Addition: Add 1 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. The highest concentration that results in >90% cell viability is considered non-cytotoxic.[6]
Protocol 2: Western Blot Analysis of Key Signaling Pathways
This protocol allows for the investigation of on-target and potential off-target effects on protein expression and phosphorylation.
-
Cell Treatment and Lysis: Treat cells with this compound at the predetermined non-cytotoxic concentration for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p38, p-ERK, ERK, p-JNK, JNK, p-IκBα, IκBα, and a loading control like β-actin) overnight at 4°C.[6]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software.[6]
Visualizations
Caption: A generalized workflow for minimizing and identifying off-target effects.
Caption: Potential off-target inhibition of the NF-κB pathway by chalcones.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Antifungal Activity of 2-Hydroxy 4,4'6'Trimethoxy Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic chalcone (E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-3-(thiophen-2-yl) prop-2-en-1-one derived from a natural product with antinociceptive, anti-inflammatory, and hypoglycemic effect in adult zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uece.br [uece.br]
- 6. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Analysis of 2'-Hydroxy-3',4',6'-trimethoxychalcone by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2'-Hydroxy-3',4',6'-trimethoxychalcone. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC analysis of this compound, providing potential causes and systematic solutions.
Q1: Why am I observing poor resolution or no separation of my target peak from impurities?
Poor resolution is a common issue that can stem from several factors. A systematic approach is key to identifying and resolving the problem.[1]
-
Initial Checks:
-
Peak Shape: Examine the peak for broadening, tailing, or fronting, as these can contribute to poor resolution.[1]
-
Retention Time: Very close retention times between your analyte and impurities suggest a lack of selectivity in your current method.[1]
-
System Suitability: Ensure your HPLC system is performing optimally by checking for pressure fluctuations, leaks, and baseline noise.[1]
-
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Modifying the organic solvent (e.g., switching between acetonitrile (B52724) and methanol), adjusting the pH of the aqueous phase, or incorporating modifiers can significantly impact selectivity.[1] For chalcones, which are aromatic, exploring different solvent ratios is a critical first step.
-
Adjust Gradient Profile: If using a gradient method, try a shallower gradient to increase the separation between closely eluting peaks.
-
Change Stationary Phase: If a standard C18 column is being used, consider a different stationary phase. An aryl-based stationary phase may offer improved separation for aromatic compounds like chalcones due to potential π-π interactions.[1]
-
Modify Column Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase, thereby affecting selectivity.[1]
-
Reduce Flow Rate: A lower flow rate can increase the interaction time with the stationary phase and improve resolution, although it will also increase the run time.
-
Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing can compromise peak integration and accuracy. Common causes include:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try reducing the sample concentration or the injection volume.[1]
-
Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the stationary phase can interact with polar functional groups on the analyte. Adding a competitive base (e.g., triethylamine) to the mobile phase or using an end-capped column can mitigate this.
-
Column Contamination: Adsorbed impurities on the column can lead to tailing. Implement a robust column washing protocol between runs.[1]
-
Mismatched Sample Solvent: Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[1]
-
Column Void: A void at the column inlet can cause peak distortion and may necessitate column replacement.[1]
Q3: I am experiencing a drifting or noisy baseline. What should I do?
An unstable baseline can interfere with the detection and quantification of low-level analytes.
-
Causes of Noisy Baseline:
-
Air Bubbles in the System: Degas the mobile phase thoroughly and purge the pump to remove any trapped air.[2]
-
Detector Lamp Issues: An aging or failing detector lamp can cause noise. Check the lamp's energy output and replace it if necessary.[2]
-
Contaminated Detector Cell: Flush the detector flow cell with a strong, appropriate solvent.[2]
-
Leaks: Check for any loose fittings in the system, as leaks can cause pressure fluctuations and a noisy baseline.[2]
-
-
Causes of Drifting Baseline:
-
Column Temperature Fluctuation: Use a column oven to maintain a stable temperature.[2]
-
Mobile Phase Inconsistency: Ensure the mobile phase is well-mixed and that the composition does not change over time, especially when using buffers that can precipitate.[2]
-
Column Bleed: The stationary phase degrading and eluting from the column can cause a drifting baseline, particularly at high temperatures or extreme pH.
-
Below is a logical workflow for troubleshooting common HPLC issues.
Caption: A flowchart for systematically troubleshooting common HPLC problems.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound?
A good starting point for method development would be a reversed-phase HPLC method.[3] Given the compound's structure, a C18 column is a suitable initial choice. A gradient elution with a mobile phase consisting of acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic or phosphoric acid), is recommended to ensure good peak shape and resolution.
Q2: What detection wavelength should I use for this compound?
Chalcones typically exhibit strong UV absorbance between 310 nm and 370 nm.[3] To determine the optimal wavelength, it is best to measure the UV spectrum of the compound and select the wavelength of maximum absorbance (λmax).
Q3: How should I prepare my sample for analysis?
The sample should be dissolved in a solvent that is compatible with the mobile phase, preferably the initial mobile phase composition, to avoid peak distortion.[1] Ensure the sample is fully dissolved and filter it through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column.
Q4: How can I validate my HPLC method for this compound?
Method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.[3] Key validation parameters include:
-
Linearity: Assess the method's ability to obtain test results that are directly proportional to the concentration of the analyte.[4]
-
Accuracy: Determine the closeness of the test results to the true value.[4]
-
Precision: Evaluate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[4] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for Quantification
This protocol provides a general method for the analysis of this compound. Optimization may be required based on the specific sample matrix and HPLC system.
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 50% B, increase to 95% B over 20 minutes. Hold at 95% B for 5 minutes, then return to initial conditions and equilibrate for 10 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | λmax of the chalcone (B49325) (e.g., 365 nm) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid) to a known concentration.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
Protocol 2: Method Validation Parameters
The following table summarizes typical acceptance criteria for HPLC method validation.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (Correlation Coefficient, R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% |
| LOD | Signal-to-Noise Ratio of 3:1 |
| LOQ | Signal-to-Noise Ratio of 10:1 |
Signaling Pathway
Chalcones are known to modulate various signaling pathways. While the specific pathways for this compound are not extensively documented in the provided search results, related chalcones have been shown to possess anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways.[5] The diagram below illustrates a generalized workflow for investigating the effect of a chalcone on a signaling pathway.
Caption: A general workflow for studying the impact of a chalcone on a signaling pathway.
References
Navigating Experimental Variability: A Technical Support Center for 2'-Hydroxy-3',4',6'-trimethoxychalcone Research
Researchers and drug development professionals working with 2'-Hydroxy-3',4',6'-trimethoxychalcone and related chalcones often encounter variations in experimental outcomes. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these inconsistencies, ensuring greater reproducibility and accuracy in your results.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, characterization, and biological evaluation of this compound.
Synthesis & Characterization
Q1: My synthesis of this compound resulted in a significantly lower yield than reported in the literature. What are the potential causes?
A1: Variations in reaction yield are a common issue. Several factors can contribute to this:
-
Purity of Reactants: The purity of the starting materials, 2'-hydroxy-3',4',6'-trimethoxyacetophenone and benzaldehyde, is crucial. Impurities can interfere with the Claisen-Schmidt condensation.
-
Reaction Conditions: The choice of base catalyst (e.g., NaOH, KOH), solvent (e.g., ethanol, methanol), reaction temperature, and reaction time can all impact the yield. Different publications may use slightly different "optimal" conditions. For instance, some protocols may call for lower temperatures (0°C) to minimize side reactions, while others may use room temperature or gentle heating.[1]
-
Work-up Procedure: The method of isolation and purification (e.g., precipitation, recrystallization, column chromatography) can significantly affect the final yield. Product loss is common during these steps.
Troubleshooting Workflow for Low Synthesis Yield
References
Technical Support Center: Protocol Refinement for Assessing 2'-Hydroxy-3',4',6'-trimethoxychalcone's Therapeutic Potential
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the therapeutic potential of 2'-Hydroxy-3',4',6'-trimethoxychalcone. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the known therapeutic potentials of this compound and related chalcones?
A1: Chalcones, including this compound and its analogs, are a class of natural compounds that have garnered significant attention for their diverse pharmacological activities.[1] Research has highlighted their potential in several therapeutic areas:
-
Anticancer Activity: Many chalcone (B49325) derivatives have demonstrated the ability to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and suppress tumor angiogenesis.[2]
-
Anti-inflammatory Effects: Chalcones have been shown to possess anti-inflammatory properties by inhibiting key signaling pathways such as NF-κB and p38 MAPK, which are involved in the inflammatory response.[3] This leads to a reduction in the production of pro-inflammatory mediators.
-
Chemopreventive Properties: Some chalcones are being investigated for their potential to reduce the risk of cancer development in healthy individuals.[2]
Q2: What are the primary molecular mechanisms of action for chalcones in cancer and inflammation?
A2: The therapeutic effects of chalcones are often attributed to their interaction with specific cellular signaling pathways:
-
Inhibition of NF-κB Signaling: A common mechanism for the anti-inflammatory and some anticancer effects of chalcones is the suppression of the NF-κB pathway.[4] Chalcones can prevent the phosphorylation and degradation of IκBα, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus, thereby inhibiting the transcription of pro-inflammatory and pro-survival genes.[5][6]
-
Modulation of Apoptosis Pathways: In cancer cells, chalcones can induce apoptosis through the intrinsic pathway. This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[7][8] This leads to the activation of caspases, which are key executioners of apoptosis.[7]
-
Induction of Oxidative Stress: Some chalcones can induce cytotoxicity in cancer cells by promoting the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.[9]
Q3: Are there any common issues to be aware of when working with chalcone compounds in cell-based assays?
A3: Yes, researchers may encounter certain challenges when working with chalcones:
-
Solubility: Chalcones can have poor solubility in aqueous solutions. It is often necessary to dissolve them in an organic solvent like DMSO first and then dilute them in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically below 0.5%).
-
Interference with Assay Reagents: The colored nature of some chalcones may interfere with colorimetric assays like the MTT assay. It is crucial to include proper controls, such as wells with the compound and media but without cells, to account for any background absorbance.
-
Light Sensitivity: Some chalcone derivatives may be light-sensitive. It is advisable to store stock solutions in the dark and minimize exposure to light during experiments.
Troubleshooting Guides
Troubleshooting for MTT Cell Viability Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background absorbance in wells without cells | - The chalcone compound directly reduces the MTT reagent.- The cell culture medium contains components that reduce MTT (e.g., phenol (B47542) red). | - Perform a control experiment with the chalcone in cell-free medium to check for direct MTT reduction.- Use phenol red-free medium during the MTT incubation step. |
| Inconsistent or not dose-dependent results | - Incomplete solubilization of formazan (B1609692) crystals.- Precipitation of the chalcone compound at higher concentrations. | - Ensure complete dissolution of formazan crystals by adding sufficient solubilization buffer (e.g., DMSO) and mixing thoroughly.- Visually inspect the wells for any precipitate of the compound before adding the MTT reagent. |
| Low absorbance readings | - The chalcone compound is highly cytotoxic, leading to low cell viability.- Insufficient incubation time for formazan formation. | - Confirm cytotoxicity with a complementary assay (e.g., LDH assay).- Increase the incubation time with the MTT reagent (e.g., up to 4 hours), ensuring it does not become toxic to the cells. |
Troubleshooting for Western Blot Analysis of NF-κB Pathway
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for phosphorylated proteins (e.g., p-IκBα, p-p65) | - Low abundance of the target protein.- Inefficient transfer of proteins to the membrane. | - Increase the amount of protein loaded onto the gel.- Optimize the transfer conditions (time, voltage) and ensure good contact between the gel and the membrane. |
| High background or non-specific bands | - Primary or secondary antibody concentration is too high.- Inadequate blocking of the membrane. | - Titrate the antibody concentrations to find the optimal dilution.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa). |
| Inconsistent results between experiments | - Variation in cell treatment and lysis procedures.- Degradation of phosphorylated proteins. | - Standardize all steps of the protocol, from cell seeding to sample collection.- Always use fresh lysis buffer containing protease and phosphatase inhibitors. |
Data Presentation
Table 1: Cytotoxicity of Structurally Similar Chalcones in Cancer Cell Lines
Disclaimer: The following data is for chalcones structurally related to this compound and is provided for illustrative purposes.
| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |
| 2'-Hydroxychalcone | MCF-7 (Breast Cancer) | MTT | 37.74 ± 1.42 | [7] |
| 2'-Hydroxychalcone | CMT-1211 (Breast Cancer) | MTT | 34.26 ± 2.20 | [7] |
| 2',4'-Dihydroxy-3,4,5-trimethoxychalcone | MCF-7 (Breast Cancer) | Not specified | Induces mitotic arrest | [10] |
| 2,4,6-trimethoxy-4′-nitrochalcone | KYSE-450 (Esophageal Cancer) | CCK-8 | 4.97 | [11] |
| 2,4,6-trimethoxy-4′-nitrochalcone | Eca-109 (Esophageal Cancer) | CCK-8 | 9.43 | [11] |
Table 2: Anti-inflammatory Activity of Structurally Similar Chalcones
Disclaimer: The following data is for chalcones structurally related to this compound and is provided for illustrative purposes.
| Compound | Cell Line | Parameter Measured | Inhibition | Reference |
| 2'-Hydroxy-3,6'-dimethoxychalcone | RAW 264.7 | NO Production | ~72.58% at 10 µM | [5] |
| 2'-Hydroxy-3,6'-dimethoxychalcone | RAW 264.7 | Phosphorylated IκB-α | ~51.89% at 10 µM | [5] |
| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 | NO Production | Significant attenuation | [3] |
| 2',4-Dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 | Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Significant attenuation | [3] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for NF-κB Pathway Proteins
-
Cell Treatment and Lysis: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 3: Quantification of Inflammatory Markers by ELISA
-
Sample Collection: After treating cells with this compound and an inflammatory stimulus, collect the cell culture supernatant.
-
ELISA Procedure: Follow the manufacturer's protocol for the specific ELISA kit being used (e.g., for TNF-α, IL-6).[12] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the inflammatory markers in the samples based on the standard curve.
Mandatory Visualizations
Caption: Experimental workflow for assessing therapeutic potential.
Caption: Inhibition of the NF-κB signaling pathway by chalcone.
References
- 1. researchgate.net [researchgate.net]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 2′-Hydroxychalcone Induced Cytotoxicity via Oxidative Stress in the Lipid-Loaded Hepg2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Unveiling the Potent Biology of 2'-Hydroxy-3',4',6'-trimethoxychalcone and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2'-Hydroxy-3',4',6'-trimethoxychalcone and its synthetic analogs. This document summarizes key quantitative data, details experimental protocols for the cited biological assays, and visualizes the underlying molecular pathways.
Chalcones, a class of natural compounds belonging to the flavonoid family, have garnered significant attention for their diverse pharmacological activities. Among them, this compound serves as a promising scaffold for the development of novel therapeutic agents. The strategic placement of hydroxyl and methoxy (B1213986) groups on its two aromatic rings (Ring A and Ring B) plays a crucial role in modulating its biological effects, which span anticancer, anti-inflammatory, and enzyme inhibitory activities. This guide delves into the nuanced relationships between the structural modifications of this chalcone (B49325) core and its resulting biological potency.
Structure-Activity Relationship: A Quantitative Comparison
The biological activity of 2'-hydroxychalcone (B22705) analogs is profoundly influenced by the nature and position of substituents on both aromatic rings. The following tables summarize the in vitro efficacy of various analogs against cancer cell lines and inflammatory markers.
Table 1: Anticancer Activity of 2'-Hydroxychalcone Analogs
| Compound | Ring A Substituents | Ring B Substituents | Cell Line | IC50 (µM) | Reference |
| This compound | 2'-OH, 3',4',6'-(OCH3)3 | Unsubstituted | - | - | - |
| Analog 1 | 2'-OH, 4',6'-(OCH3)2 | 2-Br | - | - | [1] |
| Analog 2 | 2'-OH, 4',6'-(OCH3)2 | 4-Br | - | - | [1] |
| Analog 3 | 2'-OH, 4',6'-(OCH3)2 | 4-N(CH3)2 | - | - | [1] |
| Analog 4 | 2'-OH, 4',6'-(OCH3)2 | 4-OCH3 | - | - | [2] |
| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | 2'-OH | 2-Br, 4,5-(OCH3)2 | MCF-7 | 42.19 µg/mL | [3] |
| 3,3',4',5'-tetramethoxychalcone | 3',4',5'-(OCH3)3 | 3-OCH3 | Hep G2 | 1.8 | [4] |
| 3,3',4',5'-tetramethoxychalcone | 3',4',5'-(OCH3)3 | 3-OCH3 | Colon 205 | 2.2 | [4] |
| 2-hydroxy-3,3',4',5'-tetramethoxychalcone | 3',4',5'-(OCH3)3 | 2-OH, 3-OCH3 | Hep G2 | 10-20 | [4] |
| 2-hydroxy-3,3',4',5'-tetramethoxychalcone | 3',4',5'-(OCH3)3 | 2-OH, 3-OCH3 | Colon 205 | 10-20 | [4] |
Table 2: Anti-inflammatory Activity of 2'-Hydroxychalcone Analogs
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| 2'-hydroxy-3,4,5-trimethoxychalcone | NO Production | BV-2 Microglial Cells | 2.26 | [5] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | NO Production | BV-2 Microglial Cells | 1.10 | [5] |
| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | NO Production | Macrophages | 0.3 | [4] |
| 3,4-dihydroxy-3',4',5'-trimethoxychalcone | NO Production | Macrophages | 1.5 | [4] |
| 3-hydroxy-3',4,4',5'-tetramethoxychalcone | NO Production | Macrophages | 1.3 | [4] |
| 3,3',4',5'-tetramethoxychalcone | NO Production | Macrophages | 0.3 | [4] |
| 2',4-dihydroxy-4'-methoxychalcone | PGE2 Production | Rat Peritoneal Macrophages | 3 | [6] |
| 2',4-dihydroxy-6'-methoxychalcone | PGE2 Production | Rat Peritoneal Macrophages | 3 | [6] |
| 2'-hydroxy-4'-methoxychalcone | PGE2 Production | Rat Peritoneal Macrophages | 3 | [6] |
Table 3: Enzyme Inhibitory Activity of 2'-Hydroxychalcone Analogs
| Compound | Enzyme | IC50 (µM) | Reference |
| 2'-hydroxy- and 2'-hydroxy-4',6'-dimethoxychalcones (various analogs) | Acetylcholinesterase (AChE) | 40-85 | [1] |
| 2',4',4-Trihydroxychalcone | Butyrylcholinesterase | 26.55 ± 0.55 µg/mL | [2] |
Key Signaling Pathways and Experimental Workflows
The biological activities of these chalcone analogs are often mediated through their interaction with specific cellular signaling pathways. Furthermore, standardized experimental protocols are essential for the reproducible evaluation of their therapeutic potential.
Figure 1. General experimental workflow for SAR studies.
A common mechanism of action for many chalcones involves the modulation of inflammatory and cell survival pathways, such as the NF-κB and MAPK signaling cascades.
Figure 2. Inhibition of NF-κB and MAPK signaling by chalcones.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the chalcone analogs on cancer cell lines.[7][8][9][10]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the chalcone analogs in culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the prepared chalcone dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of the chalcone analogs to inhibit the production of nitric oxide, a key inflammatory mediator.[11][12][13][14][15]
-
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the chalcone analogs for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent ( freshly mixed equal volumes of Solution A and Solution B) to each supernatant sample.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the percentage of NO inhibition.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay determines the inhibitory effect of the chalcone analogs on the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins (B1171923) during inflammation.[16][17][18][19]
-
Materials:
-
COX-2 inhibitor screening kit (commercially available)
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe
-
Assay buffer
-
96-well black plates
-
Fluorometric microplate reader
-
-
Procedure:
-
Follow the manufacturer's protocol for the COX-2 inhibitor screening kit.
-
In a 96-well black plate, add the assay buffer, COX-2 enzyme, and the chalcone analog at various concentrations.
-
Initiate the reaction by adding the arachidonic acid substrate and the fluorometric probe.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for a set period.
-
Calculate the rate of the reaction (slope of the fluorescence curve).
-
Determine the percentage of COX-2 inhibition for each chalcone concentration relative to the enzyme control and calculate the IC50 value.
-
References
- 1. Synthesis, Biological Evaluation and Molecular Modelling of 2′-Hydroxychalcones as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. anjs.edu.iq [anjs.edu.iq]
- 10. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ijcea.org [ijcea.org]
- 13. Nitric oxide-scavenging properties of some chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. abcam.com [abcam.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Versus Natural 2'-Hydroxy-3',4',6'-trimethoxychalcone: A Guide for Researchers
Introduction: 2'-Hydroxy-3',4',6'-trimethoxychalcone is a flavonoid that has garnered interest in the scientific community for its potential therapeutic properties. This guide provides a comparative analysis of this chalcone (B49325) sourced from chemical synthesis versus isolation from natural sources. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive overview to make informed decisions regarding the procurement and application of this compound in their research endeavors. This analysis is based on currently available data, and it is important to note that direct, side-by-side experimental comparisons of the synthetic and natural compounds are limited in the existing literature.
Data Presentation: A Quantitative Overview
Table 1: Comparison of Synthetic and Natural Sourcing of this compound
| Parameter | Synthetic | Natural |
| Source | Chemical Synthesis (Claisen-Schmidt Condensation) | Isolation from Croton anisodontus (precursor) |
| Purity | High (>95% achievable with purification) | Variable, dependent on extraction and purification methods |
| Scalability | Highly scalable | Limited by the availability of the plant source |
| Consistency | High batch-to-batch consistency | Potential for variability based on plant batch and season |
| Cost-Effectiveness | Potentially lower for large-scale production | Can be high due to complex extraction and purification |
Table 2: Yield and Purity Data for Synthetic Routes to Chalcones
| Synthesis Method | Substrates | Yield (%) | Purity (%) | Reference |
| Claisen-Schmidt Condensation | 2'-hydroxyacetophenone and benzaldehyde (B42025) derivatives | 33-96 | >95 (after purification) | Varies by substrate and conditions |
| Wittig Reaction (for precursor) | 2-hydroxy-3, 4, 6-trimethoxybenzaldehyde | 85 | Not specified | [1] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative protocols for the synthesis of this compound and the extraction of its precursor from a natural source.
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is a generalized procedure based on the widely used Claisen-Schmidt condensation reaction for chalcone synthesis.
Materials:
-
2-hydroxy-3,4,6-trimethoxyacetophenone
-
Benzaldehyde
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 50% w/v aqueous)
-
Hydrochloric acid (HCl) (for neutralization)
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Standard glassware for reaction workup and purification
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-3,4,6-trimethoxyacetophenone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Stir the solution at room temperature.
-
Slowly add the NaOH solution dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.
-
Acidify the mixture with dilute HCl until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Protocol 2: Extraction of 2-hydroxy-3,4,6-trimethoxyacetophenone from Croton anisodontus
This protocol is based on the reported isolation of the precursor to the target chalcone.
Materials:
-
Dried and powdered stem bark of Croton anisodontus
-
n-hexane
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, chloroform (B151607), ethyl acetate)
-
Rotary evaporator
Procedure:
-
Macerate the powdered plant material in n-hexane at room temperature for several days.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.
-
Subject the crude extract to silica gel column chromatography.
-
Elute the column with a gradient of solvents, starting with less polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with chloroform and ethyl acetate).
-
Collect the fractions and monitor them by TLC.
-
Combine the fractions containing the desired compound and evaporate the solvent to yield the purified 2-hydroxy-3,4,6-trimethoxyacetophenone.
Mandatory Visualization
Signaling Pathway
Chalcones, including this compound, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A significant mechanism is the inhibition of the NF-κB and MAPK pathways.
Caption: Inhibition of NF-κB and p38 MAPK signaling pathways by this compound.
Experimental Workflow
The following diagram illustrates the general workflows for obtaining this compound through either synthesis or natural product isolation.
Caption: Comparative workflow for synthetic versus natural-precursor derived chalcone.
Comparative Analysis
Purity and Consistency: Synthetic this compound can be produced with high purity (>95%), and the process offers excellent batch-to-batch consistency. The purity of the natural product, on the other hand, is highly dependent on the efficiency of the extraction and purification techniques employed. Natural extracts often contain a mixture of related compounds, which may or may not be desirable depending on the research application.
Yield and Scalability: Chemical synthesis is a highly scalable process, and with optimized reaction conditions, high yields can be achieved. The yield from natural sources is limited by the concentration of the target compound or its precursor in the plant material, which can fluctuate based on geographical location, season, and harvesting time.
Cost-Effectiveness: For large-scale production, chemical synthesis is generally more cost-effective than natural product isolation. The latter involves the collection and processing of large quantities of plant material, followed by multi-step extraction and purification procedures, which can be labor-intensive and costly.
Biological Activity: Assuming identical purity, both synthetic and natural this compound should exhibit the same biological activity. However, it is worth noting that some studies suggest that the presence of other minor, structurally related compounds in natural extracts can sometimes lead to synergistic effects. Conversely, unknown impurities could also lead to off-target effects or interfere with experimental results. For precise pharmacological studies, a highly purified, chemically synthesized compound is generally preferred to ensure that the observed biological effects are attributable to the compound of interest.
The choice between synthetic and natural this compound depends on the specific research goals. For studies requiring high purity, consistency, and scalability, the synthetic route is the superior choice. It allows for a clear understanding of the structure-activity relationship and provides a reliable supply of the compound. While natural sources offer the allure of "green chemistry," the challenges associated with isolation, purification, and standardization make it a less viable option for large-scale or highly controlled pharmacological research. However, the exploration of natural sources remains a valuable tool for the discovery of novel bioactive compounds and their precursors.
References
Unveiling the Anti-Inflammatory Mechanism of 2'-Hydroxy-3',4',6'-trimethoxychalcone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the mechanism of action of 2'-Hydroxy-3',4',6'-trimethoxychalcone, a promising anti-inflammatory agent. By objectively comparing its performance with related chalcone (B49325) derivatives and presenting supporting experimental data, this document serves as a valuable resource for advancing research and development in inflammation-targeted therapies.
Core Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
Experimental evidence strongly suggests that this compound exerts its anti-inflammatory effects primarily through the suppression of key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. This dual inhibition effectively attenuates the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.
A closely related analog, 2',4-dihydroxy-3',4',6'-trimethoxychalcone, has been shown to significantly suppress NF-κB activation by preventing the activation of the inhibitor κB kinase (IKK), which in turn blocks the degradation of the inhibitor of κB (IκB)α and the subsequent translocation of the p65 subunit of NF-κB into the nucleus.[1] Concurrently, this chalcone derivative markedly represses the phosphorylation of p38 MAPK, a critical kinase in the inflammatory cascade.[1] This mechanism is a common thread among many biologically active chalcones, highlighting a structure-activity relationship that favors anti-inflammatory properties.
Comparative Efficacy of Chalcone Derivatives
The anti-inflammatory potency of chalcones is significantly influenced by the substitution pattern on their aromatic rings. The following table summarizes the inhibitory activity of various chalcone derivatives on nitric oxide (NO) production, a key indicator of inflammatory response in macrophages. Lower IC50 values denote higher potency.
| Compound | Cell Line | Stimulant | IC50 (µM) for NO Inhibition |
| 2'-Hydroxy-4',6'-dimethoxychalcone | RAW 264.7 | LPS | ~5.0 (approx. 84% inhibition at 20 µM)[2] |
| 2'-Hydroxy-3,6'-dimethoxychalcone | RAW 264.7 | LPS | ~7.5 (approx. 73% inhibition at 10 µM)[3] |
| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | Macrophages | LPS/IFN-γ | 0.3[4] |
| 3,3',4',5'-Tetramethoxychalcone | Macrophages | LPS/IFN-γ | 0.3[4] |
| 2'-hydroxy-3,4,5-trimethoxychalcone | BV2 Microglial Cells | LPS | 2.26[5] |
| 2'-hydroxy-3,4,5,3',4'-pentamethoxychalcone | BV2 Microglial Cells | LPS | 1.10[5] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and the experimental workflow for its validation.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Inhibition of the p38 MAPK signaling pathway.
Caption: Workflow for validating the anti-inflammatory mechanism.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the validation of the mechanism of action of this compound.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
After cell treatment, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The nitrite concentration is determined from a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.
-
Procedure:
-
Commercially available ELISA kits for the specific cytokines are used according to the manufacturer's instructions.
-
Briefly, culture supernatants are added to antibody-pre-coated microplates.
-
Following incubation and washing steps, a biotin-conjugated detection antibody is added.
-
Streptavidin-horseradish peroxidase (HRP) conjugate and a substrate solution are then added to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is measured at the appropriate wavelength.
-
Cytokine concentrations are calculated based on a standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: This technique is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of p38 MAPK and IκBα, to assess the activation state of their respective signaling pathways.
-
Procedure:
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phospho-p38 MAPK, total p38 MAPK, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
-
References
- 1. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxy Chalcones and Analogs with Chemopreventive Properties [mdpi.com]
Unveiling the Specificity of 2'-Hydroxy-3',4',6'-trimethoxychalcone: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the precise biological targets of a compound is paramount. This guide provides a comparative analysis of the biological target specificity of 2'-Hydroxy-3',4',6'-trimethoxychalcone, a natural product with promising therapeutic potential. By examining its interactions with key signaling pathways and comparing its performance with alternative chalcone (B49325) derivatives, this document aims to provide a clear, data-driven assessment to inform future research and development.
This compound has emerged as a molecule of interest due to its significant anti-inflammatory and anti-cancer activities. Experimental evidence points towards its ability to modulate key cellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of inflammation and cell survival. In the context of oncology, this chalcone derivative has been shown to induce programmed cell death (apoptosis) and trigger cell cycle arrest in various cancer cell lines.
Comparative Analysis of Biological Activity
To objectively assess the specificity of this compound, its biological activities are compared with other structurally related chalcones. The following table summarizes the available quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit a specific biological process by 50%. Lower IC50 values denote higher potency.
| Compound | Biological Activity | Cell Line/Target | IC50 (µM) | Reference |
| This compound | Cytotoxicity | HeLa (Cervical Cancer) | 31.75 | [1] |
| 2',4'-Dihydroxy-3',4',6'-trimethoxychalcone | Anti-inflammatory (NO Production) | RAW 264.7 Macrophages | Not specified, but significant inhibition observed | [2] |
| 2'-Hydroxy-3,6'-dimethoxychalcone | Anti-inflammatory (NO Production) | RAW 264.7 Macrophages | Not specified, but significant inhibition observed | [3] |
| 2'-Hydroxy-4,4',6'-trimethoxychalcone (Flavokawain A) | Cytotoxicity | MCF-7 (Breast Cancer), HepG2 (Liver Cancer), HCT116 (Colon Cancer) | 3.44 - 6.31 | [4] |
| 4-Hydroxy-3',4',5'-trimethoxychalcone | Anti-inflammatory (TNF-α Release) | RAW 264.7 Macrophages | 8.2 | Not specified in provided text |
| Licochalcone A | Anti-inflammatory (NO Production) | RAW 264.7 Macrophages | 3.35 | Not specified in provided text |
| Chalcone-1,2,3-triazole derivative (54) | Cytotoxicity (Tubulin Polymerization Inhibition) | HepG2 (Liver Cancer) | 0.9 | [5] |
| Brominated chalcone derivative (15) | Cytotoxicity | Gastric Cancer Cells | 3.57 - 5.61 | [5] |
| Chalcone-coumarin hybrid (40) | Cytotoxicity | HepG2 (Liver Cancer), K562 (Leukemia) | 0.65 - 2.02 | [5] |
| Chalcone-indole hybrid (42) | Cytotoxicity | Various Cancer Cell Lines | 0.23 - 1.8 | [5] |
Note: Direct comparison of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Key Signaling Pathways and Experimental Workflows
The primary mechanisms of action for this compound and its analogs involve the modulation of critical signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for their investigation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: A typical experimental workflow for evaluating the biological activity of chalcone derivatives.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of this compound and its analogs.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for NF-κB and MAPK Pathways
Western blotting is used to detect specific proteins in a sample and assess their expression levels and activation states (e.g., phosphorylation).
-
Cell Lysis: Treat cells with the chalcone and/or a stimulant (e.g., LPS) and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the chalcone derivative for a specified time.
-
Cell Harvesting and Staining: Harvest the cells and resuspend them in a binding buffer containing Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
This compound demonstrates significant potential as a modulator of key biological pathways involved in inflammation and cancer. Its activity is comparable to, and in some cases, appears more potent than other chalcone derivatives. The primary targets appear to be components of the NF-κB and p38 MAPK signaling cascades, leading to downstream effects on cell viability and apoptosis. However, a comprehensive assessment of its specificity requires further investigation, particularly through direct enzyme inhibition assays to determine its potency against specific kinases like IKK and p38 MAPK. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this promising natural product.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of 2′-Hydroxy-3,6′-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies [mdpi.com]
- 5. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 2'-Hydroxy-3',4',6'-trimethoxychalcone and Known Inhibitors in Cancer Cell Cytotoxicity
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive comparison of the cytotoxic efficacy of the natural product 2'-Hydroxy-3',4',6'-trimethoxychalcone with established inhibitors in the fields of cancer and inflammation. The data presented is intended to support research and development efforts by offering a clear, data-driven analysis of this compound's potential.
Quantitative Comparison of Cytotoxic Efficacy
The cytotoxic potential of this compound was evaluated against the human gastric cancer cell line SNU1 and compared with the known NF-κB inhibitor Bay 11-7082, the COX-2 inhibitor Celecoxib, and the widely used chemotherapeutic agent Doxorubicin (B1662922). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.
| Compound | Target/Mechanism of Action | Cell Line | IC50 Value (µM) | Citation(s) |
| This compound | Not fully elucidated; potential anti-proliferative | SNU1 (Gastric) | 11 | |
| Bay 11-7082 | Inhibits TNFα-induced IκBα phosphorylation (NF-κB inhibitor) | HGC27 (Gastric) | 0.00672 (48h) | [1] |
| MKN45 (Gastric) | 0.01122 (48h) | [1] | ||
| Celecoxib | Selective COX-2 inhibitor | AGS (Gastric) | Not specified | [2] |
| MGC-803 (Gastric) | Not specified | [3] | ||
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | AGS (Gastric) | Not specified | [4] |
| KATOIII (Gastric) | 2.507 (48h) | [5] | ||
| MKN45 (Gastric) | 3.025 (48h) | [5] |
Signaling Pathways of Interest
Chalcones have been reported to modulate various signaling pathways involved in cancer progression and inflammation. Based on the activities of structurally similar compounds, the NF-κB and COX-2 signaling pathways are of particular interest.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of cellular processes, including inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers, promoting tumor growth and resistance to therapy.
References
- 1. Nuclear factor-κB inhibitor Bay11-7082 inhibits gastric cancer cell proliferation by inhibiting Gli1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer effect of COX-2 inhibitors on gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Effect of doxorubicin, oxaliplatin, and methotrexate administration on the transcriptional activity of BCL-2 family gene members in stomach cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DUSP4 promotes doxorubicin resistance in gastric cancer through epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Activities of 2'-Hydroxy-3',4',6'-trimethoxychalcone: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory and anti-cancer properties of 2'-Hydroxy-3',4',6'-trimethoxychalcone, supported by experimental data and detailed methodologies to aid in the reproducibility of research findings.
Anti-inflammatory Activity: Targeting Key Signaling Pathways
Research into the anti-inflammatory effects of this compound and its structural analogs has revealed a significant mechanism of action involving the inhibition of pro-inflammatory signaling pathways. A closely related compound, 2',4-dihydroxy-3',4',6'-trimethoxychalcone, has been shown to exert its anti-inflammatory effects by suppressing the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.[1] This inhibition leads to a reduction in the production of inflammatory mediators.
The proposed mechanism involves the prevention of the activation of inhibitor κB kinase (IKK), which in turn blocks the degradation of inhibitor κBα (IκBα) and the subsequent translocation of the p65 subunit of NF-κB into the nucleus.[1] Additionally, the chalcone (B49325) markedly represses the phosphorylation of p38 MAPK.[1]
Comparative Anti-inflammatory Data
While direct comparative studies for this compound are limited in the reviewed literature, the following table presents data for a structurally similar chalcone, providing a benchmark for its potential efficacy.
| Compound | Cell Line | Assay | Key Findings |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | RAW 264.7 | NO Production, Cytokine ELISA | Significantly attenuated the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6) in a dose-dependent manner.[1] |
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound analogs on the NF-κB and p38 MAPK signaling pathways.
Experimental Protocols
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are pre-treated with various concentrations of the chalcone for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.
Following treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies specific for phospho-IKKα/β, IκBα, phospho-p65, p65, phospho-p38, p38, and β-actin. After washing with TBST, membranes are incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Anti-Cancer Activity: A Promising Cytotoxic Agent
This compound has demonstrated cytotoxic activity against human cancer cell lines. While comprehensive comparative studies are not abundant, available data indicates its potential as an anti-cancer agent.
Comparative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and provides a comparison with other chalcone derivatives.
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | SNU1 (gastric) | MTT | 11 |
| 2',4-dihydroxy-3',4',6'-trimethoxychalcone | Not specified | - | - |
| 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) | KYSE-450 (esophageal) | CCK-8 | 4.97 |
| Eca-109 (esophageal) | CCK-8 | 9.43 |
Experimental Workflow for Cytotoxicity Assay
The following diagram outlines the typical workflow for assessing the cytotoxic activity of chalcone compounds using an MTT assay.
Experimental Protocols
Human cancer cell lines (e.g., SNU1) are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin and incubated at 37°C in a humidified atmosphere with 5% CO2.
Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound and incubated for 24 to 72 hours. After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals. The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2]
Conclusion
The available research findings suggest that this compound is a promising bioactive compound with both anti-inflammatory and anti-cancer properties. Its mechanism of action appears to involve the modulation of key signaling pathways implicated in inflammation and cell survival. However, to fully establish its therapeutic potential and to confirm the reproducibility of these findings, further research is warranted. Specifically, direct comparative studies against established anti-inflammatory and anti-cancer drugs, as well as evaluation in a broader range of cancer cell lines and in vivo models, are necessary. The detailed protocols provided in this guide aim to facilitate such future investigations and contribute to a more comprehensive understanding of this class of compounds.
References
- 1. 2',4-Dihydroxy-3',4',6'-trimethoxychalcone from Chromolaena odorata possesses anti-inflammatory effects via inhibition of NF-κB and p38 MAPK in lipopolysaccharide-activated RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2'-Hydroxy-3',4',6'-trimethoxychalcone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2'-Hydroxy-3',4',6'-trimethoxychalcone, a natural product utilized in scientific research. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are synthesized from safety data for structurally similar chalcone (B49325) derivatives and general best practices for chemical waste management.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate safety measures. Based on information for related hydroxychalcones, this compound should be treated as potentially hazardous.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.
-
Body Protection: A laboratory coat is mandatory to prevent skin contact.
Engineering Controls:
-
Always handle the compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.
Step-by-Step Disposal Procedure
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Do not dispose of this compound down the drain or in regular solid waste streams.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including residual amounts, contaminated personal protective equipment (e.g., gloves, weighing paper), and other contaminated disposables, in a dedicated and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used.
Step 2: Waste Container Labeling
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Any known hazard characteristics (e.g., "Irritant," "Toxic"). Based on data for similar compounds, it is prudent to assume it may cause skin, eye, and respiratory irritation.[1][2]
-
The accumulation start date.
Step 3: Storage of Chemical Waste
Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be secure, away from general laboratory traffic, and clearly marked.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous chemical waste. Follow all institutional procedures for waste manifests and collection.
In Case of a Spill:
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Before cleaning, ensure you are wearing the appropriate PPE as described above.
-
Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.
Summary of Key Chemical and Hazard Information
The following table summarizes essential data for this compound and its analogs, which informs the recommended disposal procedures.
| Property | Information | Source |
| Chemical Name | This compound | N/A |
| Similar Compounds | 2'-Hydroxy-4,4',6'-trimethoxychalcone, 2',4-Dihydroxy-3,4',6'-trimethoxychalcone | [1][3] |
| Appearance | Likely a solid | [1] |
| Known Hazards of Analogs | Skin Irritation, Eye Irritation, Respiratory System Irritation | [1][2] |
| Personal Protective Equipment | Safety glasses, gloves, lab coat | [1][2][3] |
| Disposal Method | As hazardous chemical waste, through institutional EHS | [4][5] |
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
